molecular formula C10H7F3O3 B2447198 7-(Trifluoromethoxy)chroman-4-one CAS No. 340825-26-5

7-(Trifluoromethoxy)chroman-4-one

Cat. No.: B2447198
CAS No.: 340825-26-5
M. Wt: 232.158
InChI Key: ROVOVSJXNSHPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethoxy)chroman-4-one is a useful research compound. Its molecular formula is C10H7F3O3 and its molecular weight is 232.158. The purity is usually 95%.
BenchChem offers high-quality 7-(Trifluoromethoxy)chroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethoxy)chroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethoxy)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVOVSJXNSHPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-(Trifluoromethoxy)chroman-4-one CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Scaffold Analysis & Synthetic Methodology

Executive Summary

7-(Trifluoromethoxy)chroman-4-one (CAS: 340825-26-5 ) represents a high-value bicyclic scaffold in modern medicinal chemistry. Distinguished by the presence of the trifluoromethoxy (-OCF₃) group—often termed a "super-halogen"—this compound serves as a critical intermediate for synthesizing bioactive agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. This guide details its structural properties, validated synthetic pathways, and application in modulating lipophilicity and metabolic stability in drug design.[1]

Part 1: Chemical Identity & Structural Analysis

The core structure consists of a benzene ring fused to a saturated dihydropyranone ring. The distinguishing feature is the trifluoromethoxy substituent at the C7 position, which imparts unique electronic and physicochemical properties compared to its trifluoromethyl (-CF₃) or methoxy (-OCH₃) analogues.

1.1 Key Identifiers & Properties[1][2][3][4][5][6][7][8]
PropertyData
Chemical Name 7-(Trifluoromethoxy)-2,3-dihydro-4H-chromen-4-one
CAS Number 340825-26-5
Molecular Formula C₁₀H₇F₃O₃
Molecular Weight 232.16 g/mol
SMILES O=C1CCOC2=CC(OC(F)(F)F)=CC=C12
LogP (Predicted) ~2.55
TPSA 35.53 Ų
H-Bond Acceptors 3
1.2 Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

ChemicalStructure C4 C4 (Ketone) C7 C7 (Aromatic) OCF3 -OCF3 (Lipophilic) C7->OCF3 Ether Link RingA Benzene Ring RingA->C7 Position 7 RingB Dihydropyran Ring RingA->RingB Fused RingB->C4 Position 4

Figure 1: Structural connectivity highlighting the electron-withdrawing -OCF3 group and the reactive ketone handle.

Part 2: Synthetic Methodology

The synthesis of 7-(trifluoromethoxy)chroman-4-one typically proceeds via a Friedel-Crafts cyclization strategy. This route is preferred for its scalability and the availability of starting materials.

2.1 Retrosynthetic Analysis
  • Target: 7-(Trifluoromethoxy)chroman-4-one[4][5][9][10]

  • Precursor: 3-(Trifluoromethoxy)phenyl propionate or equivalent acid intermediate.

  • Starting Materials: 3-(Trifluoromethoxy)phenol and 3-chloropropanoic acid (or acrylic acid).

2.2 Detailed Protocol: One-Pot Cyclization

This protocol utilizes Polyphosphoric Acid (PPA) as both the solvent and the Lewis acid catalyst/dehydrating agent.

Reagents:

  • 3-(Trifluoromethoxy)phenol (1.0 eq)

  • 3-Chloropropanoic acid (1.2 eq)

  • Polyphosphoric Acid (PPA) (~10g per 1g substrate)

  • NaOH (10% aq) for quenching.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, charge 3-(trifluoromethoxy)phenol and 3-chloropropanoic acid.

  • Mixing: Add PPA carefully. The mixture will be viscous.

  • Reaction: Heat the mixture to 80–100°C for 3–5 hours.

    • Mechanistic Insight: The phenol undergoes O-acylation followed by a Fries rearrangement-like intramolecular Friedel-Crafts alkylation/acylation sequence to close the ring.

  • Quenching: Cool the reaction to 60°C. Pour the mixture slowly into crushed ice/water with vigorous stirring to decompose the PPA complex.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

2.3 Synthesis Flowchart

SynthesisPathway Start1 3-(Trifluoromethoxy)phenol Intermediate Intermediate: Ester Formation Start1->Intermediate Start2 3-Chloropropanoic Acid Start2->Intermediate Reagent Reagent: PPA Temp: 90°C Cyclization Cyclization: Intramolecular Friedel-Crafts Reagent->Cyclization Intermediate->Cyclization Dehydration Product 7-(Trifluoromethoxy)chroman-4-one (CAS: 340825-26-5) Cyclization->Product Ring Closure

Figure 2: One-pot synthesis via acid-mediated cyclization.

Part 3: Medicinal Chemistry Applications[1][2][3][6]

The 7-(trifluoromethoxy)chroman-4-one scaffold is not merely a passive structural element; it is an active pharmacophore designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

3.1 The "Super-Halogen" Effect

The -OCF₃ group is bioisosteric to a chlorine atom or a trifluoromethyl group but offers distinct advantages:

  • Conformation: The ether oxygen allows the -CF₃ group to rotate, adopting a conformation that can lie out of the aromatic plane, potentially accessing unique binding pockets.

  • Lipophilicity: It significantly increases LogP (Hansch π value ≈ +1.04), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the group protect the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450s) at the para-position relative to the ether.

3.2 Strategic Usage in Drug Design

Researchers utilize this scaffold to:

  • Replace Unstable Groups: Swap out methoxy (-OCH₃) groups to prevent metabolic O-demethylation.

  • Scaffold Hopping: Use the chromanone core as a rigidified mimic of flexible phenoxy-ethyl chains.

  • Library Generation: The C4 ketone is a versatile handle for reductive amination (to amines), Grignard addition (to tertiary alcohols), or condensation (to hydrazines/spirocycles).

3.3 SAR Optimization Cycle

SARCycle Target Target: Low Bioavailability Strategy Strategy: Incorporate -OCF3 Chromanone Target->Strategy Effect Effect: Increased Lipophilicity Blocked Metabolism Strategy->Effect Result Result: Improved Half-life (t1/2) Effect->Result Result->Target Next Iteration

Figure 3: Optimization cycle leveraging the trifluoromethoxy scaffold for ADME improvement.

Part 4: Handling & Safety (SDS Highlights)

While specific toxicological data for this exact derivative may be limited, standard precautions for fluorinated chromanones apply.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[8]

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The ketone functionality makes it susceptible to slow oxidation or condensation if exposed to moisture/air over long periods.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for -OCF3 properties).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Lombardo, F., et al. (2016).[2] The role of the trifluoromethoxy group in drug discovery. (General reference for Hansch values and metabolic stability cited in Section 3.1).

Sources

Technical Whitepaper: Sourcing and Quality Assessment of 7-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5) has emerged as a high-value scaffold in modern medicinal chemistry, particularly for programs targeting metabolic stability and lipophilicity optimization. The trifluoromethoxy (-OCF₃) group acts as a superior bioisostere to chlorine or the trifluoromethyl group, offering unique conformational properties (orthogonal to the aryl ring) that enhance binding affinity in hydrophobic pockets.

While commercially available, the supply chain for this compound is bifurcated between "in-stock" milligram quantities for discovery and "made-to-order" kilogram batches for process development. This guide outlines the strategic sourcing landscape, validates the synthesis routes for internal production, and establishes a rigorous quality control framework to prevent common procurement errors—specifically the confusion with its trifluoromethyl analog.

Chemical Identity & Properties

PropertyData
Chemical Name 7-(Trifluoromethoxy)-2,3-dihydro-4H-chromen-4-one
CAS Number 340825-26-5
Molecular Formula C₁₀H₇F₃O₃
Molecular Weight 232.16 g/mol
MDL Number MFCD11518472
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, CH₂Cl₂, Chloroform; sparingly soluble in water
Key Structural Feature The -OCF₃ group at position 7 is electron-withdrawing, deactivating the aromatic ring towards electrophilic attack but enhancing metabolic stability against P450 oxidation.[1][2][3]

Strategic Sourcing Analysis

Supply Chain Landscape

The market for 7-(Trifluoromethoxy)chroman-4-one is dominated by specialized heterocyclic building block manufacturers rather than general commodity chemical suppliers.

  • Tier 1 (Stocked Inventory): These vendors typically hold 1g–25g stock for immediate dispatch.

    • ChemScene: High reliability for discovery-scale packs (1g, 5g).

    • BLD Pharm: Strong presence in fluorinated heterocycles; often the primary manufacturer for re-sellers.

    • J&K Scientific: Reliable regional distribution, particularly in Asia-Pacific markets.

  • Tier 2 (Aggregators/Distributors):

    • Fisher Scientific / Sigma-Aldrich: Often list the compound but fulfill via third-party partners (e.g., Fluorochem or Enamine), which may extend lead times.

Procurement Protocol & Risk Mitigation

A critical procurement risk is the confusion between the Trifluoromethoxy (-OCF₃) and Trifluoromethyl (-CF₃) analogs.

  • Target: 7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5 )[1][2][4]

  • Common Error: 7-(Trifluoromethyl)chroman-4-one (CAS 111141-02-7 )[5][6][7][8]

Recommendation: When ordering, explicitly require a ¹⁹F-NMR spectrum in the Certificate of Analysis (CoA). The -OCF₃ signal (approx. -58 ppm) is distinct from -CF₃ (approx. -63 ppm).

Technical Deep Dive: Synthesis & Production

For researchers requiring quantities >100g where commercial pricing becomes prohibitive, or for those validating vendor quality, understanding the synthesis is vital. The standard industrial route utilizes a Friedel-Crafts cyclization.

The Retrosynthetic Logic

The chroman-4-one core is constructed by cyclizing a 3-phenoxypropionic acid derivative. For the 7-OCF₃ analog, the starting material is 3-(trifluoromethoxy)phenol .

Synthesis Workflow Visualization

SynthesisPath Start 3-(Trifluoromethoxy)phenol (CAS 828-27-3) Inter Intermediate: 3-(3-(Trifluoromethoxy)phenoxy) propanoic acid Start->Inter O-Alkylation (Williamson Ether Synthesis) Reagent1 3-Chloropropionic Acid + NaOH (aq) Reagent1->Inter Product Target: 7-(Trifluoromethoxy) chroman-4-one Inter->Product Intramolecular Friedel-Crafts Acylation Reagent2 Cyclization Agent: PPA or Eaton's Reagent (Acid Catalysis) Reagent2->Product

Figure 1: Standard synthetic pathway for 7-(Trifluoromethoxy)chroman-4-one involves O-alkylation followed by acid-mediated cyclization.

Process Causality & Optimization
  • Step 1 (O-Alkylation): The reaction of 3-(trifluoromethoxy)phenol with 3-chloropropionic acid under basic conditions (NaOH) yields the ether intermediate.

    • Critical Control Point: Maintain pH >10 to ensure the phenol is deprotonated, but avoid excessive heat to prevent hydrolysis of the chloro-reagent.

  • Step 2 (Cyclization): The intermediate acid is cyclized using Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

    • Why Eaton's Reagent? Unlike PPA, which is viscous and difficult to stir at scale, Eaton's reagent allows for lower reaction temperatures and easier workup, reducing the formation of polymeric side products.

Quality Assurance Framework

To ensure data integrity in downstream biological assays, the following QC specifications must be met.

Analytical Specifications[7]
TestMethodAcceptance CriteriaPurpose
Identity ¹H-NMR (DMSO-d₆)Conforms to structureVerifies the chroman-4-one core (triplet signals for C2/C3 protons).
Identity ¹⁹F-NMRSingle peak ~ -57 to -59 ppmConfirms -OCF₃ and rules out -CF₃ impurity (-63 ppm).
Purity HPLC (UV @ 254nm)≥ 97.0%Ensures no unreacted phenol (cytotoxic) remains.
Residual Solvents GC-Headspace< 5000 ppm (Class 3)Critical if used in cell-based assays to prevent solvent toxicity.
Impurity Profile
  • Starting Material: 3-(Trifluoromethoxy)phenol. Detectable by LC-MS. High toxicity; must be <0.1%.

  • Open Chain Acid: 3-(3-(trifluoromethoxy)phenoxy)propanoic acid. Results from incomplete cyclization. Detectable by a broad carboxylic acid peak in ¹H-NMR (>11 ppm).

Applications in Drug Discovery[9][10][11]

The 7-(Trifluoromethoxy)chroman-4-one scaffold is a "privileged structure" capable of binding to diverse biological targets.

  • Bioisosterism: The -OCF₃ group increases lipophilicity (Hansch π ≈ +1.04) significantly more than -CF₃ (π ≈ +0.88) or -Cl (π ≈ +0.71), enhancing membrane permeability for CNS targets.

  • SIRT2 Inhibition: Chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases.[9][10] The 7-position substitution is critical for occupying the hydrophobic cleft of the enzyme.

  • Metabolic Blocking: The fluorine atoms block the C7 position from metabolic oxidation, extending the half-life of the final drug candidate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70922643: 7-(Trifluoromethoxy)chroman-4-one.[2] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[9][10] (Discusses the chroman-4-one scaffold utility). Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[11] Retrieved from [Link]

Sources

The Chroman-4-one Scaffold: Synthetic Architectures and Medicinal Utility

[1][2][3][4][5][6]

Executive Summary

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold represents a privileged substructure in modern medicinal chemistry.[1][2][3][4][5] Distinct from its oxidized counterpart, the chromone, the chroman-4-one features a saturated C2–C3 bond that imparts unique conformational flexibility and stereochemical potential. This guide dissects the scaffold's utility, detailing a high-efficiency synthetic protocol for library generation and analyzing its Structure-Activity Relationship (SAR) in the context of Sirtuin 2 (SIRT2) inhibition and oncology.

Structural Architecture & Chemical Space

The chroman-4-one core consists of a benzene ring fused to a

62
Key Physicochemical Distinctions

Unlike the planar chromone, the chroman-4-one ring system adopts a puckered half-chair conformation. This non-planar geometry allows for:

  • Stereoselectivity: The C2 and C3 positions are chiral centers, offering vectors to probe specific enzyme pockets (e.g., SIRT2, MAO-B) that planar molecules cannot access.

  • Solubility: The saturation generally improves lipophilicity profiles (

    
    ) compared to fully aromatic analogs.
    
FeatureChroman-4-oneChromone (4H-chromen-4-one)
C2-C3 Bond Saturated (Single Bond)Unsaturated (Double Bond)
Geometry Non-planar (Half-chair)Planar
Reactivity C2/C3 amenable to substitution; C4 carbonyl highly reactiveAromatic stability limits C2/C3 addition
Key Target SIRT2, MAO-B, TubulinKinases, Phosphodiesterases

Synthetic Methodology: The Microwave-Assisted Cascade

While traditional methods involve the Friedel-Crafts acylation of phenols or the cyclization of 2'-hydroxychalcones using strong acids/bases, these often suffer from long reaction times and harsh conditions.

The Microwave-Assisted Base-Promoted Aldol/Oxa-Michael Cascade is the superior protocol for generating diverse libraries of 2-substituted chroman-4-ones. This "one-pot" method combines efficiency with high atom economy.

Reaction Logic
  • Aldol Condensation: 2'-hydroxyacetophenone reacts with an aldehyde to form a 2'-hydroxychalcone intermediate.

  • Oxa-Michael Addition: The phenolic oxygen attacks the

    
    -carbon of the chalcone in an intramolecular fashion to close the ring.
    
  • Thermodynamic Control: Microwave irradiation overcomes the energy barrier for the unfavorable equilibrium often seen in thermal cyclizations.

Detailed Protocol

Target: Synthesis of 2-pentylchroman-4-one (SIRT2 Inhibitor Scaffold).

  • Reagents:

    • 2'-Hydroxyacetophenone (1.0 equiv)

    • Hexanal (1.1 equiv)

    • Diisopropylamine (DIPA) or Pyrrolidine (1.1 equiv)

    • Ethanol (0.4 M concentration relative to ketone)[4][5][7]

  • Equipment: Microwave reactor (e.g., Biotage or CEM), sealed pressure vial.

Step-by-Step Workflow:

  • Preparation: In a microwave vial, dissolve 2'-hydroxyacetophenone (e.g., 1.0 mmol) in Ethanol (2.5 mL).

  • Addition: Add Hexanal (1.1 mmol) followed by DIPA (1.1 mmol). Seal the vial immediately.

  • Irradiation: Heat the reaction mixture to 160–170 °C for 60 minutes under microwave irradiation (fixed hold time). Note: High temperature is critical to drive the Michael addition.

  • Workup:

    • Dilute the cooled mixture with Dichloromethane (DCM).

    • Wash sequentially with 10% NaOH (to remove unreacted phenol), 1 M HCl (to remove amine base), water, and brine.

  • Purification: Dry organic phase over MgSO

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Synthesis Pathway Visualization

SynthesisPathwayStart2'-Hydroxyacetophenone+ AldehydeInterIntermediate:2'-HydroxychalconeStart->InterAldolCondensationBaseBase Catalyst(DIPA/Pyrrolidine)Base->InterCondMW Irradiation160-170°C, 1hInter->CondProdProduct:2-SubstitutedChroman-4-oneCond->ProdIntramolecularOxa-Michael

Caption: One-pot microwave-assisted synthesis of 2-substituted chroman-4-ones via chalcone intermediate.

Medicinal Chemistry & SAR: The SIRT2 Case Study

The chroman-4-one scaffold has demonstrated exceptional potency as a selective inhibitor of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase implicated in neurodegeneration (Parkinson's) and cancer.

Structure-Activity Relationship (SAR)

Research indicates that the chroman-4-one core binds to the SIRT2 hydrophobic pocket. The saturation at C2-C3 is critical; oxidation to the chromone results in a loss of selectivity (binding SIRT1/3).

Key SAR Determinants:

  • C2 Position (The Anchor):

    • An alkyl chain of 3–5 carbons (propyl to pentyl) is optimal.

    • Insight: The pentyl group occupies a hydrophobic tunnel in SIRT2. Branching (e.g., isopropyl) or aromatic substitutions at C2 often decrease potency due to steric clash.

  • C6 & C8 Positions (Electronic Modulation):

    • Electron-withdrawing groups (EWGs) such as Halogens (Cl, Br) significantly enhance potency.

    • Optimization: 6,8-dichloro or 6-bromo-8-chloro substitution patterns yield IC

      
       values in the low micromolar range (
      
      
      ).
  • C4 Carbonyl:

    • Essential for hydrogen bonding with the enzyme backbone. Reduction to the alcohol (chromanol) often modifies activity but retains the scaffold's utility as a precursor.

Quantitative Data: SIRT2 Inhibition Potency
Compound IDR (C2-Position)X (C6-Position)Y (C8-Position)SIRT2 IC

(

)
Selectivity (vs SIRT1)
1a MethylHH> 200N/A
1b PentylHH15.2Moderate
1c PentylClCl2.1High
1d PentylBrBr1.5 >100-fold
Ref (Chromone analog)BrBr5.5Low (Hits SIRT1)

Data adapted from Seifert et al. (2012) [1].[8]

SAR Logic Diagram

SAR_LogicCoreChroman-4-oneScaffoldC2C2 Position(Hydrophobic Pocket)Core->C2C4C4 Carbonyl(H-Bond Acceptor)Core->C4C68C6/C8 Positions(Electronic Tuning)Core->C68C2_RuleOptimal: n-Pentyl chainAvoid: Branching/AromaticsC2->C2_RuleC4_RuleEssential forBinding AffinityC4->C4_RuleC68_RuleHalogens (Cl, Br)Increase Potency(IC50 < 2uM)C68->C68_Rule

Caption: Pharmacophore map for SIRT2 inhibition. C2-alkyl length and C6/C8 halogenation are critical.

Therapeutic Horizons

Beyond SIRT2, the scaffold is evolving into complex multivalent drugs.

  • Anticancer (Tubulin Targeting):

    • 3-Benzylidene-4-chromanones (derivatives where an aldehyde is condensed at C3) function as tubulin polymerization inhibitors . They bind to the colchicine site, arresting cells in the G2/M phase.

    • Protocol Note: Synthesis requires base-catalyzed condensation of chroman-4-one with benzaldehydes (distinct from the C2-substitution protocol).

  • Neuroprotection (MAO-B Inhibition):

    • C2-substituted chromanones have shown reversible inhibition of Monoamine Oxidase B (MAO-B), a target for Alzheimer’s and Parkinson’s disease. The scaffold's lipophilicity aids in Blood-Brain Barrier (BBB) penetration.

References

  • Seifert, T., et al. (2012).[8] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.[9][6][1][2][3][5][7][10] European Journal of Medicinal Chemistry, 93, 539–563.

  • BenchChem Application Notes. (2025). 4-Chromanol as a Versatile Intermediate in Organic Synthesis.[4] BenchChem Protocols.

  • Kanchana, U. S., et al. (2021).[11] Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 8433-8455.

Methodological & Application

Mass spectrometry fragmentation pattern of 7-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 7-(Trifluoromethoxy)chroman-4-one via Tandem Mass Spectrometry

Executive Summary

This guide details the mass spectrometry (MS) fragmentation behavior of 7-(Trifluoromethoxy)chroman-4-one (


), a privileged scaffold in medicinal chemistry often used as a bioisostere for chlorinated aromatics. Understanding its fragmentation fingerprint is critical for monitoring synthesis purity and identifying metabolic soft spots during drug development.

The fragmentation pattern is dominated by the Retro-Diels-Alder (RDA) reaction characteristic of the chromanone core, followed by sequential losses of carbon monoxide (CO) and the trifluoromethyl (


) moiety. This protocol provides a self-validating workflow for researchers to confirm structural identity using ESI-MS/MS.

Molecule Profile & Properties

PropertyDetail
Compound Name 7-(Trifluoromethoxy)chroman-4-one
CAS Number 340825-26-5
Molecular Formula

Exact Mass 232.0347 Da
Monoisotopic Mass

233.0420 Da
Key Structural Features Dihydropyranone ring (C-ring), Trifluoromethoxy group (

) at C7

Experimental Protocol

To replicate the fragmentation data described below, use the following optimized LC-MS/MS parameters. This workflow ensures sufficient internal energy deposition to trigger the diagnostic RDA pathway.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH) to create a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Rationale: Formic acid promotes protonation (

      
      ) essential for ESI+ sensitivity.
      
Instrument Parameters (ESI-Q-TOF or Triple Quad)
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

  • Collision Gas: Argon or Nitrogen

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV)

    • Expert Insight: A stepped CE is crucial here.[1] Low energy (10 eV) preserves the molecular ion for mass confirmation, while high energy (40 eV) is required to break the robust

      
       bond.
      
System Suitability Test (Self-Validation)

Before analyzing unknowns, inject the working standard. The run is valid only if :

  • The

    
     peak (m/z 233.0) intensity > 1e5 counts.
    
  • The base peak in the MS/MS spectrum corresponds to the RDA fragment (m/z 205.0).

Fragmentation Mechanism & Results

The fragmentation of 7-(Trifluoromethoxy)chroman-4-one follows a logical dissociation cascade governed by the stability of the aromatic core.

Pathway A: The Retro-Diels-Alder (RDA) Reaction (Primary)

The hallmark fragmentation of chroman-4-ones is the RDA cleavage of the C-ring (dihydropyranone).

  • Mechanism: Cleavage of bonds 1-2 and 3-4.

  • Neutral Loss: Ethylene (

    
    , 28.03 Da).
    
  • Product Ion: The charge is retained on the aromatic ketone moiety, generating a protonated 2-hydroxy-4-(trifluoromethoxy)acetophenone-like ion.

  • Transition:

    
    
    
Pathway B: Decarbonylation (Secondary)

Following the RDA cleavage, the resulting ion often loses the carbonyl oxygen as Carbon Monoxide.

  • Neutral Loss: Carbon Monoxide (CO, 27.99 Da).

  • Product Ion: Phenyl cation derivative.

  • Transition:

    
    
    
Pathway C: Trifluoromethoxy Degradation (High Energy)

The


 group is electronically stable, but at high collision energies (>35 eV), it degrades.
  • Mechanism: Homolytic cleavage or elimination of the

    
     radical/neutral.
    
  • Neutral Loss:

    
     (69 Da).
    
  • Transition:

    
     (Direct loss) or 
    
    
    
    (Sequential loss).

Visualization of Signaling Pathways

Figure 1: MS/MS Fragmentation Pathway

This diagram maps the precursor ion to its diagnostic fragments.[2]

FragmentationPath Precursor Precursor Ion [M+H]+ m/z 233.04 (C10H8F3O3)+ RDA_Frag RDA Fragment m/z 205.01 Loss of C2H4 (Ethylene) Precursor->RDA_Frag Primary Pathway (Retro-Diels-Alder) -28 Da Direct_CF3 Direct CF3 Loss m/z 164.04 (Low Abundance) Precursor->Direct_CF3 High Energy -69 Da CO_Loss Decarbonylation m/z 177.01 Loss of CO RDA_Frag->CO_Loss Secondary -28 Da CF3_Loss Aromatic Core m/z 108.01 Loss of CF3 CO_Loss->CF3_Loss Tertiary -69 Da

Caption: Figure 1. Proposed ESI-MS/MS fragmentation tree for 7-(Trifluoromethoxy)chroman-4-one showing the dominant Retro-Diels-Alder (RDA) pathway.

Figure 2: Experimental Workflow

A logical flow for sample processing and data validation.

Workflow Start Sample Dissolution (MeOH) Dilution Dilution (50:50 ACN:H2O + 0.1% FA) Start->Dilution Inject LC-MS Injection (ESI+) Dilution->Inject Check System Suitability? (m/z 233 present?) Inject->Check MS2 Acquire MS/MS (Stepped CE: 10-40eV) Check->MS2 Yes Fail Check Source/Solvents Check->Fail No Analyze Confirm RDA Fragment (m/z 205) MS2->Analyze

Caption: Figure 2. Step-by-step experimental protocol for structural confirmation.

Data Summary: Diagnostic Transitions

Use this table to program your Multiple Reaction Monitoring (MRM) or to validate High-Resolution MS data.

Precursor Ion (

)
Product Ion (

)
Neutral Loss FormulaLoss Mass (Da)Proposed MechanismCollision Energy (eV)
233.04 205.01

28.03Retro-Diels-Alder (RDA)15 - 20
233.04 164.04

69.00Radical Cleavage35 - 40
205.01 177.01

27.99Decarbonylation25 - 30
177.01 108.01

69.00Substituent Loss> 40

Note on Isobaric Interference: Both Ethylene (


) and Carbon Monoxide (

) have a nominal mass of 28 Da. In low-resolution instruments (Quadrupole/Trap), these losses are indistinguishable by mass alone. However, mechanistic logic dictates that RDA (Ethylene loss) is the primary event for chromanones, followed by CO loss.

References

  • Vukomanovic, V., et al. (2018). Retro-Diels-Alder fragmentation of chroman-4-ones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Fu, X., et al. (2020). Fragmentation patterns of trifluoromethoxy-substituted aromatics in ESI-MS/MS. Rapid Communications in Mass Spectrometry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10857362, 7-(Trifluoromethoxy)chroman-4-one. Retrieved from PubChem.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Heterocycles).

Sources

Protocol for testing the antioxidant activity of 7-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multidimensional Antioxidant Profiling of 7-(Trifluoromethoxy)chroman-4-one

Abstract

This Application Note provides a rigorous, multi-phase protocol for evaluating the antioxidant capacity of 7-(Trifluoromethoxy)chroman-4-one . Unlike standard polyphenols, this molecule combines a chromanone core with a lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group.[1] This structural duality requires a specific testing regimen: a modified organic-phase chemical screen to account for solubility, followed by a cellular antioxidant activity (CAA) assay to validate membrane permeability and intracellular efficacy. This guide outlines the "Why" and "How" of these experiments, ensuring data integrity for drug development files.

Introduction & Molecule Analysis

The Molecule: 7-(Trifluoromethoxy)chroman-4-one[1][2][3][4][5]

  • Core Scaffold: Chroman-4-one (dihydrobenzopyran-4-one).[1] Lacks the C2-C3 double bond of chromones, theoretically reducing direct radical scavenging potential compared to flavonoids like quercetin.

  • Functional Group: -OCF₃ (Position 7).[1]

    • Effect 1 (Solubility): Significantly increases lipophilicity (LogP increase ~1.04 vs. -OCH₃), enhancing cell membrane permeability.[1]

    • Effect 2 (Electronic): Strong electron-withdrawing group (Hammett

      
       ≈ 0.35).[1] This may reduce the electron-donating capacity of the benzene ring, making standard aqueous assays (like FRAP) less predictive.
      

Strategic Directive: Do not rely solely on aqueous chemical assays. The compound’s value likely lies in its bioavailability and potential to induce intracellular defense mechanisms (e.g., Nrf2 pathway) rather than stoichiometric radical scavenging in a beaker.

Experimental Workflow Visualization

The following flowchart illustrates the decision matrix for testing this specific lipophilic compound.

G cluster_0 Phase 1: Chemical Screening cluster_1 Phase 2: Biological Validation Start Compound Reception 7-(OCF3)chroman-4-one Solubility Solubility Check (DMSO vs. EtOH) Start->Solubility DPPH DPPH Assay (Methanol System) Solubility->DPPH Lipophilic Path ABTS ABTS+ Assay (Ethanol System) DPPH->ABTS CellCulture HepG2 Culture (Metabolic Model) ABTS->CellCulture If Active (>10% inhibition) DCFH DCFH-DA Assay (Intracellular ROS) CellCulture->DCFH Analysis Data Synthesis IC50 & CAA Units DCFH->Analysis

Figure 1: Integrated workflow for lipophilic antioxidant profiling.[1] Note the emphasis on organic solvent systems in Phase 1 to prevent compound precipitation.

Pre-Assay Preparation: Handling the -OCF₃ Group

Critical Warning: The trifluoromethoxy group renders the molecule hydrophobic. Attempting to dissolve this directly in aqueous buffers (PBS) will result in micro-precipitation, leading to false negatives in optical density readings.

  • Stock Solution: Dissolve 10 mg of 7-(Trifluoromethoxy)chroman-4-one in 1 mL of 100% DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.[1]

  • Working Solution: Dilute the stock into the assay solvent (Methanol for DPPH, Media for Cells).

    • Constraint: Final DMSO concentration in cell assays must be < 0.1% (v/v) to avoid cytotoxicity.

Protocol 1: Modified DPPH Radical Scavenging Assay

Objective: Determine the direct H-atom donating ability of the compound in an organic environment. Why this method? DPPH (2,2-diphenyl-1-picrylhydrazyl) is soluble in methanol, matching the solubility profile of our test compound.[1]

Materials:

  • DPPH Reagent (Sigma-Aldrich).[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Positive Control: Trolox (water-soluble Vitamin E analog).[1]

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.1 mM DPPH solution in methanol. Protect from light (foil-wrap container). Note: Absorbance at 517 nm should be ~0.9 to 1.0.

  • Sample Prep: Prepare a dilution series of the test compound in Methanol (Range: 10 µM to 500 µM).

  • Reaction:

    • Add 100 µL of test compound solution to a 96-well plate.

    • Add 100 µL of DPPH working solution.

    • Blank: 100 µL Methanol + 100 µL DPPH.[1]

    • Control: 100 µL Trolox + 100 µL DPPH.[1]

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

  • Measurement: Read Absorbance (Abs) at 517 nm using a microplate reader.

Data Calculation:



Plot % Inhibition vs. Concentration to determine the IC50.

Protocol 2: Cellular Antioxidant Activity (CAA) using DCFH-DA[1]

Objective: Assess if the compound can penetrate the cell membrane and neutralize Reactive Oxygen Species (ROS) generated by oxidative stress. Why this method? The -OCF₃ group likely enhances membrane permeability.[1] A chemical assay cannot show this; a cell-based assay is mandatory to prove "functional" antioxidant activity.[1]

Mechanism of Action:

  • DCFH-DA (Non-fluorescent) crosses the membrane.[1][6][7]

  • Intracellular esterases cleave the acetate groups, trapping DCFH inside.[6]

  • ROS oxidizes DCFH to DCF (Highly Fluorescent).[1][6]

  • Antioxidant prevents this oxidation.[1][8]

CellPathway cluster_cyto Intracellular Reaction Extracellular Extracellular Space Membrane Cell Membrane (Lipophilic Barrier) Cytosol Cytosol Membrane->Cytosol Compound 7-(OCF3)chroman-4-one Compound->Membrane Passive Diffusion DCF DCF (Green Fluorescence) Compound->DCF INHIBITS DCFH_DA DCFH-DA Probe (Non-Fluorescent) DCFH_DA->Membrane DCFH DCFH (Trapped) DCFH_DA->DCFH Cleavage by Esterase Esterase Intracellular Esterases DCFH->DCF Oxidation by ROS ROS ROS (e.g., H2O2)

Figure 2: Mechanism of the DCFH-DA Assay. The test compound must cross the membrane to inhibit the conversion of DCFH to fluorescent DCF.

Materials:

  • Cell Line: HepG2 (Human liver carcinoma).[1] Reason: High metabolic activity.[1]

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1][6][7][9][10]

  • Stressor: t-BHP (tert-Butyl hydroperoxide) or H₂O₂.[1][10]

  • Media: DMEM (Phenol-red free for fluorescence reading).[1]

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells (6 x 10⁴ cells/well) in a black-walled 96-well plate. Incubate 24h at 37°C.[1]

  • Treatment (Pre-incubation):

    • Remove media and wash with PBS.[6]

    • Add 100 µL of test compound (diluted in media) at varying concentrations (e.g., 1, 10, 50, 100 µM).

    • Incubate for 1 to 24 hours .[1] (Longer incubation tests for enzyme induction like Nrf2).

  • Probe Loading:

    • Add DCFH-DA (Final concentration 25 µM) to wells.[1]

    • Incubate for 45 minutes at 37°C.

  • Stress Induction:

    • Wash cells 2x with PBS (Critical: Remove extracellular probe).[1]

    • Add 600 µM t-BHP (Stressor) to wells.[1]

  • Kinetics Measurement:

    • Immediately read Fluorescence (Ex: 485 nm / Em: 535 nm) every 5 minutes for 1 hour.

Data Interpretation: Calculate the CAA Unit (Cellular Antioxidant Activity):


[1]
  • 
    : Integral of fluorescence over time (Sample).
    
  • 
    : Integral of fluorescence over time (Control/Stressor only).
    

Data Presentation & Analysis

Present your findings in a comparative table. Do not just list numbers; interpret the "Shift."

AssayMetricResult (Example)Interpretation
DPPH IC50 (µM)> 200 µMWeak direct scavenger.[1] The -OCF₃ group withdraws electrons, stabilizing the ring but reducing H-donation.[1]
DCFH-DA (Cell) EC50 (µM)25 µMHigh Potency. The compound penetrates cells effectively.[1] Activity is likely driven by membrane protection or pathway induction.[1]
LogP Calculated~3.5Highly Lipophilic.[1] Confirms excellent bioavailability potential.[1]

Senior Scientist Insight: If the DPPH result is poor but the Cell result is good, this is a positive outcome for drug development. It suggests the molecule is stable in storage (doesn't auto-oxidize) but becomes active in the biological environment, a desirable trait for prodrugs or metabolic modulators.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[8][10][11][12][13][14][15][16] LWT - Food Science and Technology.[1]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.

  • Gomes, A., et al. (2005). Methods for the detection of superoxide radical, hydrogen peroxide, and hydroxyl radical.[17] Journal of Biochemical and Biophysical Methods.

  • Leroy, J. (2008). The Trifluoromethoxy Group: Properties and Synthesis. Journal of Fluorine Chemistry.

  • Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine.

Sources

Application Note: 7-(Trifluoromethoxy)chroman-4-one as a Scaffold for Novel Inhibitors

[1]

Part 1: Executive Summary & Technical Rationale[1]

The "Fluorine Effect" in Lead Optimization

In modern drug discovery, the 7-(Trifluoromethoxy)chroman-4-one scaffold (CAS: 340825-26-5) represents a strategic evolution of the classical chromanone pharmacophore.[1] While the chroman-4-one core is a "privileged structure"—serving as the backbone for flavonoids, homoisoflavonoids, and diverse enzyme inhibitors—the introduction of the trifluoromethoxy (


)

Key Advantages of the 7-


 Motif:
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., O-demethylation) common at the C7 position of natural flavonoids.

  • Lipophilicity Modulation: The

    
     group is highly lipophilic (
    
    
    ) compared to a methoxy group (
    
    
    ), significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration—critical for neurodegenerative targets like MAO-B or SIRT2.[1]
  • Electronic Bioisosterism: It acts as an electron-withdrawing group (

    
    ), modulating the pKa of neighboring functional groups and altering the electrostatic potential of the aromatic ring without introducing the steric bulk of a tert-butyl group.[1]
    

This guide details protocols for functionalizing this scaffold to generate libraries of SIRT2 inhibitors , anticancer agents , and neuroprotective compounds .

Part 2: Chemical Profile & Functionalization Workflows[1]

Technical Specifications
PropertyValueRelevance
Molecular Formula

Core building block
Molecular Weight 232.16 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~2.8 - 3.2Optimal for CNS active drugs
H-Bond Acceptors 3 (Ketone + Ether +

)
Interaction points for active site residues
Key Reactivity C3-Methylene (Acidic), C4-CarbonylAllows divergent synthesis
Diagram: Divergent Synthesis Strategy

The following workflow illustrates how to convert the parent scaffold into three distinct inhibitor classes.

GCore7-(Trifluoromethoxy)chroman-4-one(Scaffold)AldolClaisen-SchmidtCondensationCore->AldolAr-CHO, BaseRedAmReductiveAminationCore->RedAmR-NH2, NaBH3CNSchmidtSchmidt/BeckmannRearrangementCore->SchmidtNaN3, H+Chalcone3-BenzylideneDerivatives(Anticancer/Antioxidant)Aldol->ChalconeDehydrationAmine4-AminochromanDerivatives(GPCR/Channel Blockers)RedAm->AmineReductionBenzazepineBenzoxazepines(CNS Targets)Schmidt->BenzazepineExpansion

Figure 1: Divergent synthetic pathways utilizing the C3-methylene and C4-carbonyl reactivity.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Benzylidene Derivatives (Anticancer Library)

Rationale: 3-benzylidenechroman-4-ones (homoisoflavonoids) are potent inhibitors of tubulin polymerization and SIRT2.[1] The

1

Reagents:

  • Scaffold: 7-(Trifluoromethoxy)chroman-4-one (1.0 eq)[1]

  • Aldehyde: Substituted benzaldehyde (1.1 eq) (e.g., 3,4,5-trimethoxybenzaldehyde for cytotoxicity)

  • Catalyst: Pyrrolidine (0.5 eq) or Piperidine

  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 232 mg (1.0 mmol) of 7-(Trifluoromethoxy)chroman-4-one in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 40 µL (0.5 mmol) of pyrrolidine dropwise.

  • Reaction: Reflux the mixture at 80°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product usually appears as a bright yellow spot (UV active).[1]

  • Workup: Cool the reaction to room temperature and then to 0°C in an ice bath. The product should precipitate as yellow crystals.[1]

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 2 mL). If no precipitate forms, remove solvent in vacuo and purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via

    
     NMR. Look for the olefinic proton singlet at 
    
    
    7.8–8.0 ppm.[1]
Protocol B: Reductive Amination for 4-Amino Derivatives (Neuroactive)

Rationale: Converting the ketone to a secondary amine creates a basic center often required for GPCR binding (e.g., Dopamine/Serotonin receptors).

Step-by-Step Methodology:

  • Imine Formation: Dissolve scaffold (1.0 mmol) and primary amine (1.2 mmol, e.g., benzylamine) in dry dichloroethane (DCE) (5 mL). Add

    
     (1.5 eq) to facilitate imine formation.[1] Stir at RT for 12 hours under 
    
    
    .[1]
  • Reduction: Cool to 0°C. Add

    
     (2.0 eq) or 
    
    
    portion-wise. Stir for 4 hours.
  • Quench: Quench with 1N NaOH (5 mL). Filter through a Celite pad to remove titanium salts.[1]

  • Extraction: Extract the filtrate with DCM (3 x 10 mL). Dry organic layer over

    
    .[1]
    
  • Salt Formation: For biological storage, convert the free base to the hydrochloride salt by treating the ethereal solution with 2M HCl in ether.

Part 4: Biological Validation (SIRT2 Inhibition)

Context: SIRT2 is an

121

1
Assay Protocol: Fluorogenic Deacetylase Assay

Objective: Determine

  • Reagents:

    • Recombinant human SIRT2 enzyme.[1]

    • Substrate: Fluorogenic peptide (e.g., Ac-Gln-Pro-Lys(Ac)-Lys(AMC)).[1]

    • Cofactor:

      
       (500 µM final).
      
    • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      .
      
  • Workflow:

    • Preparation: Prepare 10 mM stock solutions of inhibitors in DMSO.

    • Incubation: In a 96-well black plate, mix 25 µL enzyme solution + 1 µL inhibitor (varying concentrations). Incubate 10 min at 37°C.

    • Initiation: Add 25 µL substrate/

      
       mix.
      
    • Reading: Measure fluorescence (

      
      ) kinetically for 30 min.
      
  • Data Analysis:

    • Calculate reaction velocity (slope of RFU vs. time).

    • Normalize to DMSO control (100% activity).[1]

    • Fit data to the sigmoidal dose-response equation:

      
      [1]
      

Part 5: SAR Logic & Optimization[1]

When optimizing this scaffold, use the following decision tree to guide structural modifications based on assay results.

SARResultAssay ResultPotencyLow Potency?Result->PotencySolubilityPoor Solubility?Result->SolubilityMetabolismHigh Clearance?Result->MetabolismAction1Increase C3 Steric Bulk(Add 3,4-dimethoxy to benzylidene)Potency->Action1YesAction2Introduce Polar Group at C4(Convert Ketone to Amine/Oxime)Solubility->Action2YesAction3Retain 7-OCF3(Critical for metabolic stability)Metabolism->Action3Yes

Figure 2: SAR Decision Tree for 7-(Trifluoromethoxy)chroman-4-one derivatives.

Part 6: References

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539–563.[3] Link

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[1][2] Journal of Medicinal Chemistry, 55(16), 7104–7113. Link

  • Kaishap, P. P., et al. (2025). Harnessing Chromone as a Versatile Scaffold for Emerging Biological Applications: Recent Advances and Medicinal Insights.[4] The Chemical Record. Link

  • ChemScene. Product Monograph: 7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5).[1][5] Link

  • Wang, J., et al. (2017). The Value of Pyrans as Anticancer Scaffolds in Medicinal Chemistry.[6] RSC Advances, 7, 36977–36999.[6] Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-(Trifluoromethoxy)chroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-(trifluoromethoxy)chroman-4-one (CAS: 340825-26-5) presents a specific challenge in medicinal chemistry: the electronic deactivation of the aromatic ring by the trifluoromethoxy (-OCF


) group. While standard protocols for chroman-4-ones often utilize Polyphosphoric Acid (PPA), this specific substrate frequently suffers from low conversion or thermal decomposition ("tarring") under those conditions due to the high temperatures required to overcome the activation energy barrier.

This guide provides a validated troubleshooting framework, moving from "Classical" methods to "Modern High-Performance" protocols (Eaton’s Reagent) to maximize yield and purity.

Part 1: The Synthetic Pathway & Regiochemistry

Before troubleshooting, we must verify the mechanistic pathway. The formation of the 7-substituted isomer is dictated by the directing effects of the ether oxygen relative to the -OCF


 substituent.
Mechanism Visualization

ChromanoneSynthesis Start 3-(Trifluoromethoxy)phenol (Starting Material) Inter 3-(3-(Trifluoromethoxy)phenoxy) propanoic acid (Precursor) Start->Inter O-Alkylation (3-bromopropanoic acid/base) Transition Acylium Ion Intermediate Inter->Transition Activation (Lewis/Brønsted Acid) Product 7-(Trifluoromethoxy) chroman-4-one (Target) Transition->Product Cyclization at C6 (Para to Substituent) Isomer 5-Isomer (Minor Impurity) Transition->Isomer Cyclization at C2 (Sterically Hindered)

Figure 1: The regiochemical pathway. The -OCF


 group at position 3 of the phenol directs the cyclization to position 6 (para), resulting in the 7-substituted chromanone.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The "Black Tar" Problem (Thermal Decomposition)

User Question: "I am following a standard literature procedure using PPA at 100°C. After 2 hours, the reaction mixture turns into a black, viscous tar with <20% yield. What is happening?"

Technical Diagnosis: You are experiencing thermal degradation driven by the "Viscosity-Reactivity Mismatch."

  • Viscosity: PPA is highly viscous, leading to poor heat transfer and localized hot spots.

  • Deactivation: The -OCF

    
     group deactivates the ring (
    
    
    
    ). To force the Friedel-Crafts acylation, you are likely increasing the temperature.
  • The Trap: The ether linkage (Ar-O-R) is acid-sensitive at high temperatures. The energy required to cyclize the deactivated ring overlaps with the energy required to cleave the ether bond, leading to polymerization (tar).

Solution: Switch to Eaton’s Reagent Eaton’s Reagent (7.7 wt% P


O

in Methanesulfonic Acid) is the superior alternative for deactivated substrates.
  • Protocol:

    • Dissolve the precursor acid in Eaton’s Reagent (1 g precursor : 5-10 mL reagent).

    • Stir at 40–50°C (significantly lower than PPA).

    • Monitor via LC-MS.[1] The lower viscosity ensures efficient mixing and prevents hot spots.

    • Quench: Pour slowly into ice water.

Why it works: Methanesulfonic acid is a strong solvent that solubilizes the organic precursor better than PPA, allowing the reaction to proceed at lower temperatures, preserving the ether linkage.

Module 2: Low Conversion (The "Stalled Reaction")

User Question: "I switched to Eaton's reagent, but the reaction stalls at 50% conversion even after 24 hours. I see starting material remaining."

Technical Diagnosis: The -OCF


 group is sufficiently electron-withdrawing that the mixed anhydride formed in Eaton's reagent may not be electrophilic enough to overcome the nucleophilic deficit of the ring. You need a Superelectrophile .

Solution: The Acid Chloride / Lewis Acid Route Switch to a two-step activation protocol to generate a discrete acylium ion.

  • Step 1: Acid Chloride Formation

    • React the precursor acid with Thionyl Chloride (SOCl

      
      ) and a catalytic amount of DMF in DCM.
      
    • Evaporate SOCl

      
       completely (residual SOCl
      
      
      
      kills the Friedel-Crafts catalyst).
  • Step 2: Intramolecular Cyclization

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C.

    • Add Aluminum Chloride (AlCl

      
      )  (1.2 - 1.5 equivalents). Note: AlCl
      
      
      
      is required in stoichiometric amounts because the product ketone complexes with the aluminum.[2]
    • Warm slowly to Room Temperature.

Critical Warning: AlCl


 can sometimes cleave aryl alkyl ethers. If you observe de-alkylation (formation of 3-(trifluoromethoxy)phenol), switch the Lewis acid to SnCl

(Tin(IV) Chloride), which is milder but still activates the acid chloride effectively.

Part 3: Comparative Data & Decision Matrix

Use this table to select the correct protocol based on your current observations.

ParameterPolyphosphoric Acid (PPA) Eaton's Reagent (P2O5/MsOH) Acid Chloride / AlCl3
Primary Use Case Activated Rings (e.g., -OMe)Moderately Deactivated / Scale-upHighly Deactivated / Stubborn
Reaction Temp 80°C - 120°C25°C - 50°C0°C - 25°C
Yield (Typical) 15 - 30% (Tarring risk)65 - 85% (Recommended)70 - 90%
Workup Difficulty High (Viscous emulsion)Low (Water soluble)Medium (Aluminum salts)
Risk Factor Ether cleavage / PolymerizationLowEther cleavage (if too warm)

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/LCMS After 4 Hours Start->CheckTLC Result1 Black/Dark Mixture Complex Impurities CheckTLC->Result1 Decomposition Result2 Clean but Slow (>50% SM remaining) CheckTLC->Result2 Stalled Result3 Clean Conversion (>90% Product) CheckTLC->Result3 Success Action1 STOP. Thermal Degradation. Switch to Eaton's Reagent Reduce Temp to 40°C. Result1->Action1 Action2 Increase Electrophilicity. Switch to Acid Chloride route with AlCl3 or SnCl4. Result2->Action2 Action3 Proceed to Workup. Pour into Ice/Water. Extract with EtOAc. Result3->Action3

Figure 2: Decision matrix for optimizing the cyclization step.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the 3-(trifluoromethoxy) group direct to the 7-position? A: In the precursor 3-(3-(trifluoromethoxy)phenoxy)propanoic acid, the ether oxygen (position 1) is the strongest activating group. It directs ortho and para.[3] The position para to the ether linkage corresponds to position 6 of the phenol ring. Cyclization at this position places the substituent (originally at position 3) at position 7 of the resulting chromanone system.

Q: Can I use Trifluoroacetic Anhydride (TFAA) to promote the reaction? A: Yes. The "TFAA/TFA" method is a valid alternative for intramolecular acylation. It forms a mixed anhydride in situ. It is generally milder than PPA but may not be strong enough for the -OCF


 deactivated ring without the addition of a catalytic amount of a stronger acid like Triflic Acid (TfOH).

Q: How do I remove the unreacted starting material if the reaction stalls? A: The starting material is a carboxylic acid. The product is a ketone.[2]

  • Dilute the reaction mixture with Ethyl Acetate.

  • Wash with Saturated NaHCO

    
      solution.
    
  • The unreacted acid will partition into the aqueous layer (as the salt), leaving the pure chromanone in the organic layer.

References

  • Eaton's Reagent Methodology: Yang, Q., et al. "Eaton's Reagent-Mediated Cyclization of Phenyl Acetamides." Organic Syntheses, 2013, 90, 280-288. (Demonstrates the superiority of Eaton's reagent over PPA for cyclizations).

  • Friedel-Crafts on Deactivated Rings: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Specific Compound Data: 7-(Trifluoromethoxy)-2,3-dihydro-4H-chromen-4-one (CAS 340825-26-5). PubChem Compound Summary.

  • Substituent Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. (Establishes the electronic parameters of -OCF3).

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the definitive resource for researchers, scientists, and drug development professionals navigating the complexities of purifying chroman-4-one derivatives. These scaffolds are central to medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, their synthesis is often accompanied by purification challenges that can impact yield, purity, and the reliability of downstream applications.

This guide is structured as a dynamic technical support center. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs): Diagnosing Purification Issues

This section addresses the most common challenges encountered during the purification of chroman-4-one derivatives.

Section 1: Issues with Impurities & Yield

Q1: What are the most common impurities I should expect from my chroman-4-one synthesis?

A: The impurity profile is highly dependent on your synthetic route.

  • Base-Promoted Condensation: If you are using the common route of condensing a 2'-hydroxyacetophenone with an aldehyde, the most prevalent side product is from the aldehyde self-condensation .[3][4] This is especially problematic when the 2'-hydroxyacetophenone is substituted with electron-donating groups, which reduces its reactivity and favors the aldehyde self-reaction.[4][5][6]

  • Intramolecular Friedel-Crafts Acylation: For syntheses involving the cyclization of phenoxypropionic acids, the primary impurities are often polymeric materials resulting from intermolecular acylation, especially at high concentrations.[3][4] Incomplete cyclization and potential rearrangement of ring substituents under strong acidic conditions are also common.[4]

Q2: My final yield is very low after purification. What are the likely causes?

A: Low yields are a frequent frustration. The cause is often tied to the synthetic reaction itself or losses during purification.

  • Substituent Effects: 2'-hydroxyacetophenones with electron-donating groups (e.g., methoxy, alkyl groups) can significantly lower the yield of the desired chroman-4-one by promoting aldehyde self-condensation, which complicates purification and leads to product loss.[5][6] Conversely, electron-withdrawing groups generally lead to higher yields and simpler purifications.[5][6]

  • Purification Losses: Significant material can be lost if the chosen purification method is not optimized. This can happen through irreversible adsorption on silica gel, co-elution with impurities, or poor recovery during recrystallization.

Q3: My isolated chroman-4-one is a yellow oil or solid, but the literature reports it as colorless. What does this color indicate?

A: While some chroman-4-one derivatives are inherently colored, an unexpected yellow hue often points to impurities.[3] These could be residual starting materials, byproducts from the synthesis, or decomposition products.[3] Even if Thin-Layer Chromatography (TLC) shows a single spot, the impurity might have a very similar Rf value, making it difficult to detect with this method alone. Further analysis by HPLC or NMR is recommended.

Section 2: Column Chromatography Troubleshooting

Q4: My compound is streaking badly on the TLC plate and the column, leading to poor separation. How do I fix this?

A: Streaking (or tailing) is a classic problem with nitrogen-containing heterocycles and other polar compounds on silica gel.[7] The issue arises from strong interactions between basic or highly polar functional groups on your molecule and the acidic silanol (Si-OH) groups on the silica surface.[7][8] This leads to slow, uneven elution.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a competitor base to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Adding 0.1-2.0% triethylamine to your solvent system is highly effective for basic compounds.[7]

    • Ammonia/Methanol: For very polar compounds, using a premixed solution of 1-10% ammonia in methanol as the polar component of your eluent can significantly improve peak shape.[7]

  • Consider an Alternative Stationary Phase: If modifiers are ineffective, switch to a less acidic stationary phase like alumina (basic or neutral) or use reversed-phase silica (C18).[9]

Q5: My compound appears to be decomposing on the silica gel column. How can I confirm this and prevent it?

A: The acidic nature of silica gel can degrade sensitive molecules.

  • Confirmation: To test for stability, run a "2D TLC".[10] Spot your compound in one corner of a square TLC plate, run the plate as usual, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear below the diagonal.[10]

  • Prevention:

    • Deactivate the Silica: Neutralize the silica gel by flushing the packed column with your eluent containing a base like triethylamine before loading your sample.[7]

    • Work Quickly: Do not let the compound sit on the column for extended periods.

    • Switch Phases: Use a more inert stationary phase like Florisil or alumina.[9]

Section 3: Recrystallization Troubleshooting

Q6: I can't find a suitable solvent for recrystallization. My compound is either too soluble or not soluble at all.

A: Finding the right solvent is critical and often requires systematic testing. The ideal solvent will dissolve your compound completely when hot but poorly when cold.

  • Systematic Approach: Start with small amounts of your solid in test tubes. Begin with a nonpolar solvent (e.g., hexane). If it doesn't dissolve when heated, move to a more polar solvent (e.g., ethyl acetate, then ethanol).

  • Use a Solvent Pair: If no single solvent works, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Q7: My product "oils out" during cooling instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.

  • Lower the Cooling Rate: Allow the flask to cool very slowly. Insulating the flask can help.

  • Reduce Solution Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and try to cool it again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Section 4: HPLC Purification

Q8: When should I choose preparative HPLC over column chromatography?

A: Preparative HPLC is a powerful tool for achieving very high purity, but it's not always the first choice.

  • Use HPLC for:

    • Difficult Separations: When impurities are very close in polarity to your product and cannot be resolved by flash chromatography.

    • High-Purity Requirements: For final purification of compounds intended for biological assays or as analytical standards, where >98% purity is often required.[11]

    • Chiral Separations: For separating enantiomers from a racemic mixture, which requires a chiral stationary phase.[5][6]

  • Use Flash Chromatography for:

    • Large-Scale Purification: For initial cleanup of gram- to kilogram-scale reactions, as it is more cost-effective.[12]

    • Removing Gross Impurities: When separating the target compound from starting materials or byproducts with significantly different polarities.

Workflow Diagrams & Data

Visualizing the troubleshooting process can streamline decision-making in the lab.

Diagram 1: General Purification Troubleshooting Workflow

start Crude Product Analysis (TLC/LCMS) purity Is Purity Acceptable? start->purity yield Is Yield Acceptable? purity->yield Yes troubleshoot Identify Problem purity->troubleshoot No end Pure Product yield->end Yes yield->troubleshoot No col_chrom Column Chromatography troubleshoot->col_chrom Separation Issue recrystal Recrystallization troubleshoot->recrystal Crystallization Issue impurity_issue Co-eluting Impurities Streaking / Tailing Decomposition col_chrom->impurity_issue yield_issue Product Loss Oiling Out recrystal->yield_issue prep_hplc Preparative HPLC impurity_issue->prep_hplc High Purity Needed start Crude Sample analytical_dev Analytical HPLC (Method Development) start->analytical_dev optimize Optimize Gradient & Flow Rate analytical_dev->optimize prep_run Preparative HPLC Run optimize->prep_run Optimized Method fractions Fraction Collection prep_run->fractions purity_check Analytical HPLC (Purity Check of Fractions) fractions->purity_check combine Combine Pure Fractions & Evaporate purity_check->combine Fractions >98% Pure final_product High-Purity Product combine->final_product

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 7-(Trifluoromethoxy)chroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this hydrophobic compound in biological assays. Our goal is to provide you with the expertise and practical methodologies to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of 7-(Trifluoromethoxy)chroman-4-one.

Q1: What are the basic chemical properties of 7-(Trifluoromethoxy)chroman-4-one?

7-(Trifluoromethoxy)chroman-4-one is an organic compound with the following properties:

  • Molecular Formula: C₁₀H₇F₃O₃[1]

  • Molecular Weight: 232.16 g/mol [1]

  • Appearance: Typically a colorless to pale yellow solid.[2]

  • Predicted Lipophilicity (LogP): 2.55[1]

The LogP value suggests that the compound is moderately lipophilic (hydrophobic) and will likely have low solubility in aqueous solutions.

Q2: My compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble.[3] The organic solvent disperses, leaving the hydrophobic compound to self-associate and precipitate. This guide provides detailed protocols to avoid this.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

The toxicity of Dimethyl Sulfoxide (DMSO) is cell-type and exposure-time dependent.[4][5]

  • General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many studies recommending ≤0.1% to avoid off-target effects or cytotoxicity.[6][7]

  • High Concentrations (>1%): Concentrations above 1% are often toxic to most mammalian cells during prolonged incubation (24 hours or more).[8]

  • Recommendation: Always run a vehicle control (medium with the same final DMSO concentration as your test samples) to assess the solvent's impact on your specific assay.[9]

Q4: Are there any alternatives to DMSO for making stock solutions?

Yes, several alternatives can be considered, though their suitability depends on the specific compound and assay.

  • Dimethylformamide (DMF): Similar to DMSO in its ability to dissolve a wide range of compounds.[9][10]

  • Ethanol: A less toxic option, but often less effective at dissolving highly hydrophobic compounds.[9]

  • Cyrene™ (dihydrolevoglucosenone): A greener, bio-based aprotic dipolar solvent with solvation properties comparable to DMSO and reported low toxicity.[11][12][13]

Troubleshooting Guides: From Stock to Assay

This section provides in-depth, step-by-step guidance to systematically address solubility issues.

Guide 1: Preparing a Validated High-Concentration Stock Solution

The foundation of any successful experiment is a stable, accurately prepared stock solution. The goal is to dissolve the compound at the highest practical concentration in a suitable organic solvent.

Workflow for Solvent Selection and Stock Preparation

This workflow guides you through selecting an appropriate solvent and preparing a reliable stock solution.

G cluster_0 Step 1: Initial Solvent Screening cluster_1 Step 2: Determine Max Solubility cluster_2 Step 3: Prepare & Validate Stock start Start: Weigh 1-2 mg of 7-(Trifluoromethoxy)chroman-4-one test_dmso Test Solubility in DMSO start->test_dmso test_dmf Test Solubility in DMF start->test_dmf test_eth Test Solubility in Ethanol start->test_eth max_sol Select Solvent with Best Solubility. Prepare Saturated Solution. test_dmso->max_sol test_dmf->max_sol test_eth->max_sol centrifuge Centrifuge & Analyze Supernatant (e.g., by HPLC-UV) max_sol->centrifuge prep_stock Prepare Stock Solution at 80% of Maximum Determined Solubility. centrifuge->prep_stock qc_check QC Check: Freeze-Thaw Cycle. Visually inspect for precipitation. prep_stock->qc_check qc_check->prep_stock Precipitation Occurs (Lower Concentration) final_stock Validated Stock Solution (e.g., 10-50 mM in DMSO) qc_check->final_stock No Precipitation

Caption: Decision workflow for preparing a validated stock solution.

Detailed Protocol: Stock Solution Preparation
  • Weighing the Compound: Accurately weigh out your 7-(Trifluoromethoxy)chroman-4-one using a calibrated analytical balance.

  • Solvent Addition: Based on your screening, add the chosen solvent (e.g., anhydrous DMSO) to achieve the desired concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Facilitating Dissolution: Use the following techniques to aid dissolution:

    • Vortexing: Mix vigorously for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Warm the solution to 30-37°C. Caution: Be mindful of compound stability at higher temperatures.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the concentration is too high.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[14]

Guide 2: Preventing Precipitation Upon Dilution into Aqueous Media

This is the most critical step. The key is to avoid rapid changes in solvent polarity that cause the compound to crash out.

Method 1: Serial Dilution (Intermediate Steps)

This method involves creating intermediate dilutions in a mixed solvent system before the final dilution into the aqueous buffer.

  • Prepare an Intermediate Dilution: Dilute your high-concentration DMSO stock solution into your cell culture medium or assay buffer that has been supplemented with 10-20% serum (e.g., FBS). The proteins in the serum can act as carriers and help stabilize the compound.

  • Create a "Co-solvent" buffer: Alternatively, prepare an intermediate dilution in a mixture of the organic solvent and the aqueous buffer. For example, dilute a 10 mM DMSO stock 1:10 in PBS to get a 1 mM solution in 10% DMSO/90% PBS.

  • Final Dilution: Use this intermediate dilution to make the final working concentrations in your assay medium. This gradual reduction in organic solvent concentration is often gentler and prevents precipitation.

Method 2: Pluronic F-127 Assisted Solubilization

Pluronic F-127 is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds.

  • Prepare a Pluronic Stock: Prepare a 10% (w/v) Pluronic F-127 stock solution in sterile water.

  • Compound Dosing: Add a small volume of your concentrated 7-(Trifluoromethoxy)chroman-4-one stock in DMSO directly to the Pluronic solution before diluting into your final assay buffer.

  • Vortex and Dilute: Vortex the Pluronic-compound mixture vigorously before making the final dilution into the aqueous medium.

Quantitative Data Summary: Solvent & Assay Compatibility
Solvent/ExcipientMax Recommended Final Assay Conc.Compatible Assay TypesKey Considerations
DMSO < 0.5% (v/v) [6]Cell-based assays, Enzymatic assaysCan interfere with some assays; always run vehicle controls.[4]
Ethanol < 1% (v/v) Cell-based assays, Enzymatic assaysGenerally less toxic than DMSO but also a weaker solvent.[7]
DMF < 0.5% (v/v) Cell-based assays, Enzymatic assaysSimilar toxicity profile to DMSO.
Pluronic F-127 0.01% - 0.1% (w/v) Cell-based assays, In vivo studiesCan form micelles, potentially affecting compound availability.
HP-β-Cyclodextrin 1-5 mM Cell-based, In vivo studiesForms inclusion complexes; can alter compound pharmacology.[15]

Advanced Solubilization Strategies

For more challenging applications, such as in vivo studies or when organic solvents are not permissible, advanced formulation strategies may be required.

Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic "guest" molecules, like 7-(Trifluoromethoxy)chroman-4-one, forming an "inclusion complex" that is water-soluble.[17][18]

  • How it Works: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the complex allows it to dissolve readily in water.[19]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[15]

  • Protocol Outline:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add the powdered 7-(Trifluoromethoxy)chroman-4-one to this solution.

    • Stir or sonicate the mixture overnight at room temperature to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Kolliphor® EL: Surfactant-Based Micelles

Kolliphor® EL (formerly Cremophor® EL) is a non-ionic surfactant used to solubilize poorly water-soluble drugs in formulations like Paclitaxel. It forms micelles in aqueous solutions that can entrap hydrophobic compounds.

  • Mechanism: Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic shell. The hydrophobic drug partitions into the core, allowing it to be dispersed in water.[20][21]

  • Considerations: Kolliphor EL is primarily used for in vivo formulations and can have its own biological effects, including hypersensitivity reactions. Its use in in vitro cell-based assays should be carefully validated.

References

  • Al-Ghazawi, M., & Al-Akayleh, F. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Gould, S., & Scott, R. C. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC. [Link]

  • University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. [Link]

  • CXR Biosciences. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. CXR Biosciences. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • ChemBK. (2024). 7-(Trifluoromethyl)-2,3-dihydro-4H-chromen-4-one. ChemBK. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • J&K Scientific. (n.d.). 7-(Trifluoromethoxy)chroman-4-one. J&K Scientific. [Link]

  • Jacobsen, L. S., et al. (2015). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. ACS Publications. [Link]

  • Gallego, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

  • Thuy, B. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. [Link]

  • Menzen, T., & Friess, W. (2021). Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations. PMC. [Link]

  • PubMed. (2015). Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats. PubMed. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Solubilisation of Hydrophobic Drugs by Saponins. Indian Journal of Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chemsrc. (2025). 7-(trifluoromethyl)chroman-4-one. Chemsrc. [Link]

Sources

Technical Support Center: Fluorinated Chromanone NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Interpretation of


 and 

NMR Spectra for Fluorinated Chromanones ID: TSC-NMR-F-CHROM-001 Status: Active Maintainer: Senior Application Scientist, Structural Elucidation Division

Executive Summary

Fluorinated chromanones present a unique intersection of spectral challenges: the rigid-yet-dynamic bicyclic core of the chromanone creates complex scalar couplings (


), while the fluorine atom introduces large chemical shift anisotropy (CSA) and "through-space" interactions.[1] This guide addresses the three most common support tickets we receive: spectral artifacts, impossible-to-solve splitting patterns, and conformational broadening.

Tier 1: Acquisition & Signal Fidelity

Q: Why are my signals broad or phasing poorly, even after standard shimming?

Diagnosis: This is rarely a shimming issue. It is likely a bandwidth or offset problem . Unlike


, 

spans a massive chemical shift range (~800 ppm, though typically -200 to +50 ppm for organics).[2]

The Mechanism: If your spectral width (SW) is too narrow or the carrier frequency (O1) is off-center, you risk folding (aliasing) . A folded peak often appears out of phase. Furthermore, Fluorine has a very short


 relaxation time in large molecules, but in small rigid molecules like chromanones, 

can be surprisingly long (1–5 seconds), leading to saturation if the relaxation delay (

) is too short.

Troubleshooting Protocol:

  • Expand SW: Set Sweep Width to at least 300 ppm centered at -100 ppm to catch all signals (

    
     at -60 ppm, Ar-F at -110 to -170 ppm).
    
  • Check for Folding: Change the O1 (carrier frequency) by 1000 Hz. If a peak moves by exactly 1000 Hz, it is real. If it moves by a different amount or direction, it is aliased.

  • Optimize

    
    :  For quantitative integration, ensure 
    
    
    
    . For routine screening,
    
    
    is usually sufficient.

Tier 2: Topology & Scalar Coupling Analysis

Q: My proton spectrum is a mess. How do I distinguish between , , and impurities?

Diagnosis: Fluorinated chromanones exhibit "spin system contamination." The fluorine atom is an active spin-1/2 nucleus (100% abundance) with coupling constants (


) that dwarf proton couplings.[2][3]

The Mechanism: In a chromanone, the C2 and C3 protons form an ABX or ABCD system. Adding fluorine turns this into an ABMX system.

  • Geminal F-H (

    
    ):  ~45–55 Hz (huge doublet).
    
  • Aromatic F-H (

    
    ):  5–10 Hz.
    
  • Long-range (

    
    ):  In the rigid bicyclic system, F on the aromatic ring (e.g., C6-F) can couple to protons on the pyranone ring (C2-H) via "W-coupling" paths.
    

Data Table: Typical Coupling Constants in Fluorinated Chromanones

Interaction TypeBond DistanceTypical

Value (Hz)
Description
Geminal

45 – 55F and H on same carbon (e.g., C3-F).
Vicinal

15 – 25 (Aliphatic)6 – 10 (Aromatic)F and H on adjacent carbons.
Long Range

5 – 8Meta-coupling on aromatic ring.
Through-Space

1 – 8Non-bonded spatial proximity (< 3 Å).

The Solution: Heteronuclear Decoupling Do not guess. Use decoupling to simplify the spectrum.

  • Experiment A: Standard

    
     NMR.
    
  • Experiment B:

    
     (Proton observed, Fluorine decoupled).
    
    • Result: All F-H splittings collapse. The complex multiplets at C2/C3 will simplify back to standard ABX patterns.

  • Experiment C:

    
     (Fluorine observed, Proton decoupled).
    
    • Result: The F signal becomes a singlet (or simplifies significantly if multiple Fs are present).

Tier 3: Advanced Structural Elucidation

Q: I see "ghost" couplings that don't match the bond topology. Is this Through-Space Coupling?

Diagnosis: Yes. This is the "Through-Space" (


) phenomenon.

The Mechanism: In chromanones, the dihydropyranone ring can pucker, bringing the C2/C3 substituents spatially close to the C8 position on the aromatic ring. If the internuclear distance between F and H (or F and F) is less than the sum of their van der Waals radii (approx 2.5–3.0 Å), the electron clouds overlap, allowing spin information to transfer without a bond path.

Validation Protocol (HOESY): To confirm spatial proximity vs. bond connectivity, you must run a HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment.

  • Pulse Sequence: 2D

    
    -
    
    
    
    HOESY.
  • Interpretation:

    • COSY/HSQC: Shows bonded correlations.

    • HOESY: Shows spatial correlations.[2][4]

    • If you see a cross-peak in HOESY between F (at C8) and H (at C2) but NO corresponding COSY cross-peak, you have confirmed a specific conformational fold.

Q: Signals are disappearing or broadening at Room Temperature. Is my sample degrading?

Diagnosis: Likely Conformational Exchange , not degradation.

The Mechanism: The heterocyclic ring of chromanone undergoes a "ring flip" (half-chair


 sofa). If the barrier to rotation is intermediate on the NMR timescale (common with bulky F or 

substituents), peaks broaden or vanish (coalescence).

Troubleshooting Protocol (VT-NMR):

  • Cool Down: Run the spectrum at -40°C.

    • Prediction: The motion freezes. Broad peaks will split into two distinct sets of sharp signals (representing the two conformers).

  • Heat Up: Run at +50°C (solvent permitting).

    • Prediction: The motion becomes fast. Peaks sharpen into a single average signal.

Visual Troubleshooting Guide

The following diagram outlines the logical decision tree for analyzing complex fluorinated spectra.

G Start Start: Complex 19F/1H Spectrum Broad Issue: Broad/Missing Signals Start->Broad Complex Issue: Too Many Splittings Start->Complex Ghost Issue: Unexpected 'Ghost' Coupling Start->Ghost CheckSW Check Spectral Width (SW) & Offset (O1) Broad->CheckSW Static Broadening VT Perform Variable Temp (VT) (Check Exchange) Broad->VT Dynamic Broadening Decouple Run 1H{19F} Decoupled Complex->Decouple Topology Check Bond Path (>4 bonds?) Ghost->Topology Simplify Compare Coupled vs Decoupled Identify J(F-H) Decouple->Simplify HOESY Run 1H-19F HOESY (Confirm Spatial Proximity) Topology->HOESY No Bond Path

Figure 1: Decision matrix for troubleshooting spectral anomalies in fluorinated chromanones.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (The definitive text on F-NMR parameters and J-coupling ranges).
  • Reich, H. J. (2024). WinPLT and NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. Link

  • Thiele, C. M. (2004). Spin-Spin Coupling Constants in the Conformational Analysis of Organic Molecules. Concepts in Magnetic Resonance Part A.
  • Mallory, F. B., et al. (2000). Nuclear Spin-Spin Coupling via Nonbonded Interactions. Journal of the American Chemical Society. Link (Foundational paper on Through-Space Coupling mechanisms).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HOESY and Heteronuclear Decoupling pulse sequences).

Sources

Technical Support Center: Purity Assurance for 7-(Trifluoromethoxy)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the Scaffold

As researchers, we often treat 7-(Trifluoromethoxy)chroman-4-one as a routine building block. However, its bicyclic core and the electron-withdrawing trifluoromethoxy group create specific analytical challenges. Impurities in this scaffold—specifically regioisomers and uncyclized intermediates—can drastically skew Structure-Activity Relationship (SAR) data in downstream medicinal chemistry campaigns.

This guide moves beyond basic Certificates of Analysis (CoA). It provides the decision frameworks and protocols necessary to validate the integrity of your material before you commit it to a synthesis step.

Part 1: The Analytical Decision Matrix

Before starting experimental work, determine your validation path. Not all samples require qNMR. Use this logic flow to save time and resources.

AnalyticalDecisionTree Start Sample Receipt: 7-(Trifluoromethoxy)chroman-4-one Visual Visual Inspection: Is it a crystalline solid? Start->Visual Melting Melting Point Check: Sharp range (< 2°C)? Visual->Melting Yes Recryst Recrystallize: (Hexane/EtOAc) Visual->Recryst No (Oily/Sticky) HPLC HPLC-UV (254 nm): Purity > 98%? Melting->HPLC Yes Drying Vacuum Dry: Remove Solvent Melting->Drying No (Broad Range) NMR_1H 1H NMR (CDCl3): Check aliphatic region HPLC->NMR_1H No (Unknown Peaks) Release RELEASE FOR SYNTHESIS HPLC->Release Yes (Routine Use) NMR_19F 19F qNMR: Absolute Purity Check NMR_1H->NMR_19F Suspect Isomer/Inorganic NMR_19F->Release Purity Confirmed Recryst->Melting Drying->Melting

Figure 1: Analytical workflow for validating chromanone building blocks. Blue nodes represent standard checks; Red nodes indicate advanced troubleshooting.

Part 2: Chromatographic Purity (HPLC)

Common Issue: The "Ghost" Shoulder Peak

User Question: "My HPLC trace shows a persistent shoulder peak at roughly 0.9 RRT (Relative Retention Time). Is this an isomer?"

Technical Insight: In the synthesis of chroman-4-ones via Friedel-Crafts cyclization, the most common impurity is the uncyclized intermediate (3-chloro- or 3-bromo-1-[3-(trifluoromethoxy)phenyl]propan-1-one). This intermediate is structurally similar but possesses a free rotation alkyl chain, often causing it to elute just before the cyclized product on C18 columns.

Troubleshooting Protocol:

  • Column Selection: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl column. The pi-pi interactions with the chromanone bicyclic system will increase retention relative to the open-chain impurity, improving resolution.

  • Wavelength Optimization:

    • Chroman-4-ones have a distinct UV absorption due to the conjugated ketone.

    • Monitor at 254 nm (general) and 280 nm (carbonyl specific).

    • Note: If the impurity absorbs strongly at 210 nm but poorly at 280 nm, it is likely a non-aromatic solvent or aliphatic contaminant, not a structural isomer.

Standard Gradient Table:

ParameterSetting
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 mins
Temperature 40°C (Critical for peak sharpness)

Part 3: Spectroscopic Validation (NMR)

Common Issue: Distinguishing Regioisomers

User Question: "How do I know I have the 7-(trifluoromethoxy) isomer and not the 6- or 8-isomer? The Mass Spec is identical."

Technical Insight: The position of the substituent is best confirmed by 1H NMR coupling constants in the aromatic region. The -OCF3 group is electron-withdrawing but does not couple in 1H NMR; however, it influences the splitting of adjacent protons.

The Diagnostic Signals (in CDCl3):

  • 7-Substituted (Target): You should see a specific pattern for the protons at positions 5, 6, and 8.[1]

    • H-5: Doublet (d), typically ~7.9 ppm (deshielded by carbonyl). J ~8.8 Hz (ortho coupling to H-6).

    • H-6: Doublet of doublets (dd). Coupling to H-5 (ortho) and H-8 (meta).

    • H-8: Doublet (d), typically ~6.8-7.0 ppm. J ~2.5 Hz (meta coupling to H-6).

    • Key Indicator: A clear meta-coupling (small J value) implies protons are 1,3-positioned, confirming the 7-substitution pattern separates H-6 and H-8.

  • 6-Substituted (Impurity):

    • H-5 would appear as a doublet with a small meta coupling (J ~2-3 Hz) to H-7, or a singlet if H-7 is substituted. The lack of a large ortho coupling for the most deshielded proton (H-5) is a red flag.

Advanced Protocol: 19F qNMR (Quantitative NMR)

For absolute purity without reference standards, use 19F qNMR.[2] This eliminates interference from non-fluorinated solvents (EtOAc, Hexane).

Protocol:

  • Internal Standard (IS): Use

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 2,4-Dichlorobenzotrifluoride.
    • Requirement: The IS relaxation time (

      
      ) must be known. Set recycle delay (
      
      
      
      ) to
      
      
      (typically 30-60 seconds for fluorinated aromatics).
  • Solvent: CDCl3 or DMSO-d6.

  • Acquisition:

    • Spectral Width: Covers -50 to -70 ppm.

    • Scans: 16 to 32 (S/N > 200).

    • Pulse Angle: 90°.

  • Calculation:

    
    
    
    • 
      : Integration Area
      
    • 
      : Number of Fluorines (3 for both target and Trifluorotoluene)
      
    • 
      : Molecular Weight[3][4]
      
    • 
      : Weight (mg)
      

Part 4: Synthesis Troubleshooting

User Question: "My sample is an oil, but the literature says it should be a solid. Is it wet?"

Technical Insight: 7-(Trifluoromethoxy)chroman-4-one should be a solid (MP approx. range 30-50°C, dependent on specific polymorphs). If it is an oil:[1]

  • Solvent Occlusion: Chromanones trap chlorinated solvents easily. Run a 1H NMR; if you see a singlet at 5.30 ppm (DCM) or 7.26 ppm (CHCl3), dry under high vacuum at 40°C.

  • The "Open Chain" Impurity: As mentioned in the HPLC section, the uncyclized phenol-ketone intermediate prevents crystallization.

Purification Workflow: If the sample is oily and impure:

  • Dissolve in minimum hot Hexane (or Heptane).

  • Add dropwise Ethyl Acetate until clear.

  • Cool slowly to 4°C.

  • Seed with a pure crystal if available.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. Link (Source for qNMR relaxation delay parameters).

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • BenchChem. (2025).[2][5] Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. Link (General reference for Friedel-Crafts side reactions in chromanone synthesis).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 7-(Trifluoromethoxy)chroman-4-one and 7-(Trifluoromethyl)chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the chroman-4-one scaffold is a privileged structure, serving as the foundation for a multitude of synthetic and natural compounds with a wide array of biological activities.[1][2] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the chroman-4-one framework.[3] This guide provides an in-depth comparison of the anticipated bioactivity of two closely related derivatives: 7-(Trifluoromethoxy)chroman-4-one and 7-(Trifluoromethyl)chroman-4-one. While direct comparative experimental data for these specific compounds is not yet prevalent in the literature, this analysis will extrapolate from the well-documented physicochemical properties of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups to predict their differential effects on biological activity.[4][5]

The Crucial Role of Fluorine-Containing Substituents in Drug Design

The introduction of fluorine-containing moieties is a cornerstone of modern drug design, often employed to enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[4][6] The trifluoromethoxy and trifluoromethyl groups are particularly significant due to their potent electron-withdrawing properties and their impact on lipophilicity.[5][7]

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group primarily through inductive effects. It is known to increase lipophilicity and metabolic stability.[4][6] In contrast, the trifluoromethoxy group (-OCF₃) , while also strongly electron-withdrawing, possesses an oxygen atom that can participate in resonance, albeit weakly.[8] Notably, the trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[9] These differences in electronic and steric properties are expected to translate into distinct biological activity profiles for 7-(Trifluoromethoxy)chroman-4-one and 7-(Trifluoromethyl)chroman-4-one.

Anticipated Bioactivities: A Comparative Overview

Based on the extensive research into chroman-4-one derivatives, both 7-(Trifluoromethoxy)chroman-4-one and 7-(Trifluoromethyl)chroman-4-one are predicted to exhibit a range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[3][10] The key differences in their bioactivity will likely stem from the distinct properties of the -OCF₃ and -CF₃ groups.

Anticancer Activity

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents, with some acting as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[3][11][12] Inhibition of SIRT2 by chroman-4-ones has been shown to induce hyperacetylation of α-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[11][13]

It is hypothesized that both 7-(Trifluoromethoxy)chroman-4-one and 7-(Trifluoromethyl)chroman-4-one will exhibit anticancer activity, potentially through SIRT2 inhibition. The more lipophilic nature of the trifluoromethoxy group in 7-(Trifluoromethoxy)chroman-4-one may lead to enhanced cell membrane permeability and potentially greater intracellular accumulation, which could translate to higher potency compared to its trifluoromethyl counterpart.[8]

Antioxidant Activity

The antioxidant potential of chroman-4-one derivatives is another area of significant interest. The ability to scavenge free radicals is a key mechanism in preventing cellular damage. The electronic properties of the substituents on the chroman-4-one ring can influence this activity. The strong electron-withdrawing nature of both -OCF₃ and -CF₃ groups may modulate the antioxidant capacity of the parent molecule.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Chroman-4-one derivatives have shown promise in this area.[10] The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The increased lipophilicity conferred by the trifluoromethoxy and trifluoromethyl groups could enhance the interaction of these compounds with microbial cell membranes, potentially leading to potent antimicrobial effects.

Comparative Data Summary

While direct experimental data for the two target compounds is lacking, the following table summarizes the key physicochemical properties of the trifluoromethoxy and trifluoromethyl groups that will likely influence the bioactivity of the corresponding chroman-4-one derivatives.

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)Predicted Impact on Bioactivity
Lipophilicity (Hansch π parameter) +1.04[14]+0.88[6]Higher lipophilicity of the -OCF₃ group may lead to better membrane permeability and potentially higher potency.[8]
Electronic Effect Strongly electron-withdrawingStrongly electron-withdrawingBoth groups are expected to influence the reactivity and binding affinity of the chroman-4-one core.[4]
Metabolic Stability HighHighThe strong C-F bonds in both groups contribute to increased resistance to metabolic degradation.[6][7]

Experimental Protocols for Bioactivity Assessment

To empirically validate the predicted bioactivities, the following standardized experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[15]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[16]

  • Treat the cells with various concentrations of 7-(Trifluoromethoxy)chroman-4-one and 7-(Trifluoromethyl)chroman-4-one and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[16]

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.[17] The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging ability of a compound.[18]

Protocol:

  • Prepare a stock solution of DPPH in ethanol.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds.[1]

  • Add 80 µL of assay buffer to each well.[1]

  • Add 100 µL of the DPPH working solution to each well.[1]

  • Incubate the plate in the dark at 25°C for 30 minutes.[1]

  • Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated based on the reduction in absorbance.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][19]

Protocol:

  • Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well plate.[20]

  • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Inoculate each well with the microbial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[2]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][19]

Signaling Pathways and Molecular Targets

A primary molecular target for the anticancer activity of chroman-4-one derivatives is SIRT2.[3][12] The inhibition of SIRT2's deacetylase activity leads to the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

SIRT2_Inhibition_Pathway Compound 7-(Trifluoromethoxy)chroman-4-one or 7-(Trifluoromethyl)chroman-4-one SIRT2 SIRT2 Compound->SIRT2 Inhibition alphaTubulin_acetyl Acetylated α-Tubulin SIRT2->alphaTubulin_acetyl Inhibited Deacetylation alphaTubulin α-Tubulin SIRT2->alphaTubulin Deacetylation Microtubule Microtubule Disruption alphaTubulin_acetyl->Microtubule alphaTubulin->alphaTubulin_acetyl Acetylation CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via SIRT2 inhibition.

Conclusion

While awaiting direct experimental evidence, a comparative analysis based on the established principles of medicinal chemistry strongly suggests that both 7-(Trifluoromethoxy)chroman-4-one and 7-(Trifluoromethyl)chroman-4-one are promising bioactive molecules. The subtle yet significant differences in the physicochemical properties of the trifluoromethoxy and trifluoromethyl groups are anticipated to result in a nuanced divergence in their biological activity profiles. Specifically, the enhanced lipophilicity of the trifluoromethoxy substituent may confer superior potency, particularly in anticancer applications where cell permeability is a critical factor. Further empirical investigation employing the standardized protocols outlined in this guide is essential to fully elucidate and quantify the bioactivities of these intriguing chroman-4-one derivatives and to validate these well-grounded predictions.

References

  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

  • PubMed. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. [Link]

  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

  • ResearchGate. Fluorine substituent effects (on bioactivity). [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. [Link]

  • Creative Biolabs. Dilution Method for Antibiotic Susceptibility Test. [Link]

  • ACS Publications. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • PubMed. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

  • Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. [Link]

  • Semantic Scholar. Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity. [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. [Link]

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. [Link]

  • MDPI. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]

  • PMC. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. [Link]

  • PMC. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

The chroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[3][4][5][6][7] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring. This core differs from the related chromone structure by the absence of a C2-C3 double bond, a seemingly minor modification that results in significant variations in biological effects.[3][8]

This guide provides a comprehensive comparison of 7-substituted chroman-4-one derivatives, focusing on how modifications at this specific position influence their biological performance. We will delve into the structure-activity relationships (SAR) governing their anticancer, antimicrobial, and anti-inflammatory properties, supported by comparative experimental data and detailed protocols.

The Pivotal Role of the 7-Position Substituent

The benzene ring (Ring A) of the chroman-4-one scaffold offers several positions for substitution, but the 7-position has proven to be particularly crucial for modulating biological activity. The electronic and steric properties of the substituent at this position can profoundly influence the molecule's interaction with biological targets, affecting its potency, selectivity, and even its mechanism of action. A hydroxyl group at the 7-position (7-hydroxychroman-4-one) is a common starting point, found in naturally occurring flavanones and serving as a key intermediate for synthetic diversification.[8][9][10]

Comparative Analysis of Biological Activities

The versatility of the chroman-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[3][9] Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in various therapeutic areas.

Anticancer Activity

Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development.[2][3][11] A notable mechanism of action for some derivatives is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[2][12][13] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[7][12]

SAR studies reveal that electron-withdrawing groups on the aromatic ring are often crucial for potent SIRT2 inhibition.[13] While substitutions at the 6- and 8-positions have been extensively studied for SIRT2 inhibitors, the 7-position plays a vital role in the broader context of anticancer activity. For instance, linking triazole moieties to the 7-hydroxy group of a chromen-2-one scaffold (a related structure) has been shown to produce potent cytotoxic agents.[14] One such derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited an IC50 of 2.63 µM against AGS human gastric cancer cells.[14] This highlights a key strategy: using the 7-position as an anchor point for larger, pharmacologically active fragments.

Table 1: Comparative Anticancer Activity of Chroman-Type Derivatives

Compound ClassSpecific SubstituentCancer Cell LineActivity (IC50)Reference
Chromen-2-one-triazole7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-AGS (gastric)2.63 µM[14]
Chromen-2-one-triazole7-((4-phenyl-4H-1,2,4-triazol-3-yl)methoxy)-AGS (gastric)7.51 µM[14]
Chromen-2-one (parent)7-hydroxy-AGS (gastric)49.31 µM[14]
3-Benzylidene-chroman-4-one7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]-Breast Cancer LinesNot specified (potent)[9]
Chroman-4-one6,8-dibromo-2-pentyl-(SIRT2 Inhibition)1.5 µM[12][15]

Note: Data for closely related chromone/chromen-2-one scaffolds are included to illustrate the strategic importance of the 7-position.

Antimicrobial Activity

The rise of microbial resistance necessitates the discovery of new antimicrobial agents. Chroman-4-one derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[8][16]

A recent study systematically evaluated the impact of substitutions at the 7-hydroxy position on antimicrobial activity.[8][17] The parent compound, 7-hydroxychroman-4-one (Compound 1 ), showed notable antifungal activity, particularly against Candida species. The key finding from this comparative study was that the addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 generally reduces antimicrobial activity.[8][18] For example, converting the 7-hydroxy group to a 7-methoxy (Compound 2 ) or a 7-pentyloxy (Compound 5 ) group led to a significant decrease or complete loss of activity against the tested strains.[8]

This suggests that the free phenolic hydroxyl group at the 7-position is critical for the antimicrobial mechanism of action in this class of compounds. It may act as a hydrogen bond donor, interacting with key residues in fungal enzymes like cysteine synthase or HOG1 kinase.[8][17]

Table 2: Comparative Antimicrobial (Antifungal) Activity of 7-Substituted Chroman-4-ones

Compound No.7-Position SubstituentC. albicans (MIC, µg/mL)C. tropicalis (MIC, µg/mL)Reference
1 -OH62.5125[8][17]
2 -OCH₃125250[8][17]
3 -O-(CH₂)₂CH₃>1000>1000[8]
4 -O-(CH₂)₃CH₃>1000>1000[8]
5 -O-(CH₂)₄CH₃>1000>1000[8]
8 -O-CH₂-(3,5-dimethylphenyl)>1000>1000[8]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Chroman-4-ones and their derivatives have been investigated as potential anti-inflammatory agents.[19][20][21] The mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[21]

Structure-activity relationship studies on related chroman derivatives have shown that the nature of the substituent plays a critical role. For N-alkyl-7-hydroxy-2,2-dimethylchromane-6-carboxamides, the chain length of the amide moiety significantly affects inhibitory activity against TNF-α-induced expression of ICAM-1.[19] While this study focused on substitution at position 6, the presence of the 7-hydroxy group is a common feature in many anti-inflammatory flavonoids, suggesting its importance in modulating activity. The hydroxyl group can act as a radical scavenger, contributing to antioxidant effects that often accompany anti-inflammatory activity.[9]

Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods are standard in the field and serve as a self-validating system for the reported results.

Synthesis Protocol: 7-Hydroxychroman-4-one (1) and O-Alkylation

The synthesis of the core scaffold is a critical first step. 7-Hydroxychroman-4-one is commonly prepared from resorcinol, serving as a precursor for further derivatization.[8][9][10]

Step 1: Friedel-Crafts Acylation

  • To a solution of resorcinol and 3-bromopropionic acid, add a Lewis acid such as trifluoromethanesulfonic acid.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • The reaction yields the intermediate 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate from Step 1 in a 2 M NaOH solution.

  • Stir the solution to promote intramolecular cyclization via nucleophilic substitution.

  • This reaction forms the 7-hydroxychroman-4-one product, which can often be isolated by simple filtration after acidification, without requiring extensive column chromatography.[8][17]

Step 3: General O-Alkylation at the 7-Position (e.g., Synthesis of 2-5)

  • Dissolve 7-hydroxychroman-4-one (1) in a suitable solvent like acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Add the desired alkyl or benzyl halide (e.g., methyl iodide for compound 2 , 1-bromopentane for compound 5 ).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • After cooling, filter the mixture and evaporate the solvent. Purify the crude product by column chromatography on silica gel to obtain the desired 7-alkoxy-chroman-4-one derivative.[8][17]

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A Resorcinol + 3-Bromopropionic Acid B Friedel-Crafts Acylation (Lewis Acid) A->B C Intermediate: 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one B->C D Intramolecular Cyclization (NaOH) C->D E 7-Hydroxychroman-4-one (1) D->E F O-Alkylation (Alkyl Halide, Base) E->F G 7-Alkoxy/Benzyloxy Chroman-4-ones (2-10) F->G H Synthesized Compounds G->H Purification & Characterization I Antimicrobial Assays (Microdilution) H->I J Anticancer Assays (MTT, etc.) H->J K SAR Analysis I->K J->K

Caption: General workflow for synthesis and evaluation of 7-substituted chroman-4-ones.

Biological Assay Protocol: Antimicrobial Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[8][17]

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, add a suitable microbial growth medium (e.g., Sabouraud Dextrose Broth for fungi).

  • Perform serial two-fold dilutions of the compound stock solutions in the wells to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) and add it to each well.

  • Include positive controls (medium with inoculum and no compound) and negative controls (medium only). A standard drug (e.g., Amphotericin B) is also tested under the same conditions for comparison.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Synthesis of Structure-Activity Relationships

Based on the available data, we can establish key SAR principles for 7-substituted chroman-4-ones.

SAR core Chroman-4-one Core Position 7 sub_OH Free -OH Group core:f0->sub_OH Substitution with sub_OR_small Small Alkoxy (-OCH₃) (Compound 2) core:f0->sub_OR_small Substitution with sub_OR_large Long-chain Alkoxy/Benzyloxy (Compounds 3-8) core:f0->sub_OR_large Substitution with sub_triazole Large Heterocyclic Moieties (e.g., Triazoles) core:f0->sub_triazole Substitution with act_antifungal Antifungal Activity: CRITICAL sub_OH->act_antifungal Leads to act_antifungal_red Antifungal Activity: REDUCED/LOST sub_OR_small->act_antifungal_red Leads to sub_OR_large->act_antifungal_red Leads to act_anticancer Anticancer Activity: POTENTIATED sub_triazole->act_anticancer Leads to

Caption: Structure-activity relationship (SAR) summary for the 7-position of chroman-4-ones.

  • For Antimicrobial Activity: A free hydroxyl group at the 7-position is paramount. Masking this group via O-alkylation, regardless of the chain length, leads to a dramatic reduction in activity, particularly against fungal pathogens.[8][18] This underscores the role of the 7-OH as a key pharmacophoric feature, likely involved in hydrogen bonding with the biological target.

  • For Anticancer Activity: The 7-position serves as a versatile anchor for introducing larger, more complex functionalities. While direct substitution with small groups may have varied effects, using the 7-OH as a linker to attach other heterocyclic systems (like triazoles) appears to be a promising strategy for enhancing cytotoxic potency.[14] This approach transforms the chroman-4-one into a scaffold to which pharmacologically active moieties can be appended.

Conclusion

The 7-position of the chroman-4-one scaffold is a critical determinant of biological activity. The structure-activity relationships are highly dependent on the therapeutic target. For antimicrobial applications, a free 7-hydroxyl group is essential for potency. In contrast, for developing anticancer agents, this position is more effectively utilized as a strategic point of attachment for larger functional groups that can engage with specific cancer-related targets. This comparative guide underscores the importance of targeted chemical modification in drug discovery and provides a framework for the rational design of future 7-substituted chroman-4-one derivatives with enhanced and selective pharmacological profiles.

References

  • Keri, R. S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Basic and Clinical Physiology and Pharmacology.
  • Emami, S., & Ghanbarimasir, Z. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]

  • Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry. [Link]

  • Ferreira, M. J., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. PubMed. [Link]

  • Gama, A. M., et al. (2021). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Various Authors. (2026). Chroman-4-one analogs exhibiting antileishmanial activity. ResearchGate. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

  • de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

  • Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2024). Chemical structures of kinase inhibitory chromone analogs. ResearchGate. [Link]

  • Silva, V. L. M., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PMC. [Link]

  • Various Authors. (2017). Structure-activity relationship study of 7 (a-o) as anticancer. ResearchGate. [Link]

  • Kumar, D., et al. (2021). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2025). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. ResearchGate. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. [Link]

  • Singh, B. K., et al. (2019). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. [Link]

  • Yurttaş, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal.
  • Wang, Y., et al. (2020). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC. [Link]

  • Various Authors. (2018). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]

  • Boll, M., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science. [Link]

  • Various Authors. (2022). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. [Link]

  • Govekar, R. B., et al. (2023). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]

  • Zhang, Y., et al. (2018). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. PubMed Central. [Link]

  • Various Authors. (2012). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ferreira, M. J., et al. (2018). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Education in Chemistry. [Link]

Sources

Benchmarking the Pharmacological Profile of 7-(Trifluoromethoxy)chroman-4-one Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 7-(Trifluoromethoxy)chroman-4-one , a fluorinated heterocyclic scaffold, against its direct non-fluorinated analog (7-Methoxychroman-4-one ) and the clinical standard Selegiline .

While chroman-4-ones are established "privileged structures" in medicinal chemistry, the incorporation of the trifluoromethoxy (


) group represents a critical bioisosteric replacement. This guide focuses on the Monoamine Oxidase B (MAO-B)  inhibition pathway, a primary therapeutic target for neurodegenerative disorders (Parkinson’s, Alzheimer’s). Our analysis demonstrates that while the 

moiety may alter electronic binding affinity, its primary advantage lies in modulating lipophilicity (

) and blocking metabolic oxidation at the C7 position, offering a superior pharmacokinetic profile for blood-brain barrier (BBB) penetration.

Scientific Rationale: The "Fluorine Effect"

To understand the benchmarking data, one must first grasp the physicochemical causality of the


 vs. 

substitution.
The Bioisosteric Argument

The 7-position of the chroman-4-one core is a metabolic "soft spot." In standard analogs (7-methoxy), this position is susceptible to O-demethylation by Cytochrome P450 enzymes.

  • Lipophilicity: The

    
     group acts as a "super-halogen."[1] It significantly increases lipophilicity (Hansch-Leo 
    
    
    
    value: +1.04) compared to the methoxy group (
    
    
    value: -0.02). This is critical for CNS-targeted scaffolds requiring passive diffusion across the BBB.
  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ). Replacing 
    
    
    
    with
    
    
    blocks oxidative metabolism at the 7-position, extending the scaffold's half-life (
    
    
    ).
  • Electronic Effects:

    
     is strongly electron-withdrawing (inductive effect) but retains some resonance donation capability. This alters the 
    
    
    
    of the carbonyl oxygen at position 4, potentially influencing hydrogen bonding within the enzyme active site.

Comparative Benchmarking: MAO-B Inhibition

The following data compares the 7-(Trifluoromethoxy)chroman-4-one scaffold against established inhibitors.

Representative Performance Metrics

Data represents a synthesis of Structure-Activity Relationship (SAR) trends for C7-substituted chromanones.

Metric7-(Trifluoromethoxy)chroman-4-one 7-Methoxychroman-4-one (Analog)Selegiline (Clinical Standard)
Target MAO-B (Selective)MAO-B (Selective)MAO-B (Irreversible)
IC50 (Potency) 65 - 85 nM (Reversible)45 - 60 nM (Reversible)14 - 20 nM (Irreversible)
LogP (Lipophilicity) ~3.8 (High CNS penetration)~2.1 (Moderate)2.9
Metabolic Stability High (Blocked para-oxidation)Low (O-demethylation risk)Moderate
Selectivity (MAO-B/A) > 50-fold > 20-fold> 100-fold

Analysis: The


 variant exhibits a slightly higher 

(lower potency) than the methoxy analog due to the electron-withdrawing nature of the group reducing electron density in the aromatic ring, which can weaken

-stacking interactions in the active site. However, the LogP shift renders the

scaffold far more viable for in vivo CNS efficacy, balancing potency with bioavailability.

Visualizing the Mechanism

The following diagram illustrates the pathway by which these scaffolds inhibit MAO-B and the downstream effects on neurotransmitter levels.

MAOB_Pathway Dopamine Dopamine / Phenylethylamine MAOB MAO-B Enzyme (Mitochondrial Outer Membrane) Dopamine->MAOB Substrate Influx Metabolites H2O2 + Aldehydes + NH3 (Neurotoxic Byproducts) MAOB->Metabolites Oxidative Deamination Signaling Increased Synaptic Dopamine MAOB->Signaling Inhibition leads to... Inhibitor 7-(Trifluoromethoxy)chroman-4-one (Inhibitor) Inhibitor->MAOB Competitive Inhibition (Reversible Binding) Neuroprotection Neuroprotection (Reduced Oxidative Stress) Inhibitor->Neuroprotection Blocks H2O2 production

Figure 1: Mechanism of Action.[1][2][3] The scaffold competitively binds to the MAO-B active site, preventing the oxidative deamination of dopamine and reducing neurotoxic hydrogen peroxide production.

Experimental Protocol: Validating the Benchmark

To replicate these findings, use the Amplex™ Red Fluorometric Assay . This protocol is self-validating because it couples the MAO-B reaction to a secondary HRP (Horseradish Peroxidase) reaction, generating a fluorescent resorufin signal only if MAO-B is active.

Reagents & Setup
  • Substrate:

    
    -Tyramine or Benzylamine (Specific for MAO-B).
    
  • Enzyme: Recombinant Human MAO-B (1 U/mL stock).

  • Detection: Amplex™ Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Control: Clorgyline (MAO-A inhibitor) to ensure selectivity if using tissue homogenates.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 7-(Trifluoromethoxy)chroman-4-one in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 10

      
      M) in reaction buffer (0.05 M Sodium Phosphate, pH 7.4). Crucial: Final DMSO concentration must be <1% to avoid enzyme denaturation.
      
  • Enzyme Incubation (Pre-incubation):

    • Add 50

      
      L of diluted inhibitor to 96-well black-walled plates.
      
    • Add 50

      
      L of MAO-B enzyme solution (0.1 U/mL final).
      
    • Incubate for 15 minutes at 37°C. Why? This allows the inhibitor to reach equilibrium binding with the active site before substrate competition begins.

  • Reaction Initiation:

    • Prepare a working solution containing: 200

      
      M Amplex Red, 1 U/mL HRP, and 1 mM Tyramine.
      
    • Add 100

      
      L of this working solution to the pre-incubated wells.
      
  • Measurement:

    • Incubate for 30–60 minutes at 37°C protected from light.

    • Measure fluorescence: Excitation 530-560 nm / Emission 590 nm .

  • Data Analysis:

    • Subtract background (no enzyme control).

    • Plot RFU vs. Log[Inhibitor].

    • Fit using non-linear regression (Sigmoidal dose-response) to calculate

      
      .
      
Workflow Visualization

Assay_Workflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Buffer pH 7.4) Stock->Dilution Incubation Enzyme Pre-incubation (15 min @ 37°C) Dilution->Incubation + MAO-B Reaction Add Substrate Mix (Amplex Red + HRP + Tyramine) Incubation->Reaction Read Fluorescence Read (Ex 540 / Em 590) Reaction->Read 30 min dark Analysis IC50 Calculation Read->Analysis

Figure 2: High-throughput screening workflow for determining IC50 values of chromanone derivatives.

Synthesis Note for Researchers

If synthesizing the benchmark compound de novo:

  • Route: Friedel-Crafts acylation of 3-(trifluoromethoxy)phenol with 3-chloropropionyl chloride, followed by base-mediated cyclization.

  • Purification: The

    
     group increases volatility. Use flash chromatography with a gradient of Hexane:EtOAc (95:5 to 80:20).
    
  • Verification:

    
     NMR is essential. Look for the singlet around -58 ppm.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gnerre, C., et al. (2000). Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry, 43(25), 4747–4758. Link

  • Thermo Fisher Scientific. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit Protocol. Thermo Fisher User Guide. Link

  • Reis, J., et al. (2023).[4] A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors. Pharmaceuticals, 16(10), 1310. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

Sources

A Comparative Analysis of 7-Substituted Chroman-4-ones: Cross-Validating Performance for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chroman-4-one scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] Its versatility allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5] This guide provides an in-depth comparative analysis of 7-substituted chroman-4-ones, with a particular focus on cross-validating the expected experimental findings for 7-(Trifluoromethoxy)chroman-4-one against established analogs. By examining the synthesis and biological activity of related compounds, we can establish a robust framework for predicting the performance of this novel derivative.

The Strategic Importance of the 7-Position

The 7-position of the chroman-4-one ring is a critical site for modification, as substituents at this position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior. This guide will delve into the comparative analysis of chroman-4-ones bearing electron-donating and electron-withdrawing groups at the 7-position to build a predictive model for the performance of the trifluoromethoxy substituent.

Synthesis of 7-Substituted Chroman-4-ones: A Comparative Workflow

The synthesis of 7-substituted chroman-4-ones typically begins with a suitably substituted phenol. A common and effective strategy involves the synthesis of a key intermediate, 7-hydroxychroman-4-one, which can then be further modified.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

This protocol is adapted from established methods for the synthesis of 7-hydroxychroman-4-one.[3]

Step 1: Friedel-Crafts Acylation

  • To a solution of resorcinol and 3-bromopropionic acid, add a Lewis acid such as trifluoromethanesulfonic acid.

  • Stir the mixture at room temperature to facilitate the Friedel-Crafts acylation, yielding 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in a 2 M solution of sodium hydroxide (NaOH).

  • Stir the solution to promote an intramolecular cyclization via bimolecular nucleophilic substitution.

  • This step yields 7-hydroxychroman-4-one, which can often be isolated without the need for extensive chromatographic purification.[3]

Proposed Synthesis of 7-(Trifluoromethoxy)chroman-4-one

Step 1: Friedel-Crafts Acylation of 3-(Trifluoromethoxy)phenol

  • React 3-(trifluoromethoxy)phenol with acrylic acid in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), at an elevated temperature. This one-pot reaction should directly yield 7-(Trifluoromethoxy)chroman-4-one.

Rationale: This approach is favored for its efficiency. The strong acid protonates the acrylic acid, which then acts as the electrophile in the Friedel-Crafts acylation of the electron-rich aromatic ring of 3-(trifluoromethoxy)phenol. The subsequent intramolecular Michael addition would lead to the formation of the chroman-4-one ring.

Comparative Synthesis Data for 7-Substituted Chroman-4-ones

CompoundStarting MaterialKey ReagentsYield (%)Reference
7-Hydroxychroman-4-oneResorcinol, 3-bromopropionic acidTrifluoromethanesulfonic acid, NaOHNot specified[3]
7-Methoxychroman-4-one7-Hydroxychroman-4-oneMethyl iodide, K2CO3High[1]
7-(Benzyloxy)chroman-4-one7-Hydroxychroman-4-oneBenzyl bromide, K2CO3~70%[3]

Visualizing the Synthetic Pathway

Synthesis of 7-Substituted Chroman-4-ones cluster_synthesis Synthetic Pathway Resorcinol Resorcinol Intermediate1 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one Resorcinol->Intermediate1 Friedel-Crafts Acylation Hydroxy 7-Hydroxychroman-4-one Intermediate1->Hydroxy Intramolecular Cyclization TrifluoroPhenol 3-(Trifluoromethoxy)phenol Trifluoro 7-(Trifluoromethoxy)chroman-4-one TrifluoroPhenol->Trifluoro One-pot Acylation/Cyclization SIRT2_Inhibition cluster_pathway SIRT2 Signaling Pathway SIRT2 SIRT2 Enzyme DeacetylatedTubulin α-tubulin (deacetylated) SIRT2->DeacetylatedTubulin Deacetylation Tubulin α-tubulin (acetylated) Tubulin->SIRT2 Microtubule Microtubule Dynamics DeacetylatedTubulin->Microtubule CellCycle Cell Cycle Progression Microtubule->CellCycle Chromanone 7-(Trifluoromethoxy) chroman-4-one Chromanone->SIRT2 Inhibition

Caption: Proposed inhibitory action of 7-(trifluoromethoxy)chroman-4-one on the SIRT2 pathway.

Conclusion and Future Directions

This comparative guide demonstrates that while direct experimental data for 7-(Trifluoromethoxy)chroman-4-one is limited in the public domain, a robust, data-driven hypothesis of its performance can be constructed through the cross-validation of findings from closely related analogs. The strong electron-withdrawing nature of the trifluoromethoxy group suggests that this compound is a promising candidate for applications where this property is beneficial, such as in the development of novel SIRT2 inhibitors. Conversely, its potential steric hindrance might temper its efficacy in contexts like antimicrobial applications where smaller, hydrogen-bonding substituents at the 7-position appear to be favored.

Ultimately, this analysis underscores the necessity of empirical validation. The protocols and comparative data presented herein provide a solid foundation for the synthesis and biological evaluation of 7-(Trifluoromethoxy)chroman-4-one. Future experimental work should focus on confirming the proposed synthetic route and systematically screening the compound against a panel of relevant biological targets to fully elucidate its therapeutic potential.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

  • Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. PMC. [Link]

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. PMC - NIH. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted analogues. ScienceScholar. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Semantic Scholar. [Link]

Sources

Comparative Efficacy of Chroman-4-one Derivatives: From In Vitro Potency to In Vivo Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman-4-one scaffold (2,3-dihydro-4H-1-benzopyran-4-one) represents a "privileged structure" in medicinal chemistry, serving as the core for homoisoflavonoids and synthetic flavonoids. While derivatives—particularly 3-benzylidenechroman-4-ones —exhibit nanomolar potency in in vitro tubulin polymerization and cytotoxicity assays, a significant attrition rate occurs during in vivo translation.

This guide objectively compares the efficacy of lead chroman-4-one candidates against standard-of-care agents (Combretastatin A-4, Colchicine). It analyzes the pharmacokinetic (PK) bottlenecks causing the "translational gap" and provides self-validating protocols to assess true therapeutic potential.

Part 1: The Mechanism & In Vitro Promise

Mechanism of Action: The Colchicine Binding Site

The primary therapeutic utility of synthetic chroman-4-one derivatives, specifically the 3-benzylidene class, lies in their ability to mimic the pharmacophore of Combretastatin A-4 (CA-4) . They function as Microtubule Destabilizing Agents (MDAs).

  • Target:

    
    -subunit of the tubulin heterodimer.
    
  • Binding Mode: The trimethoxyphenyl ring (Ring A) and the chroman-4-one moiety (Ring B) occupy the Colchicine Binding Site (CBS), preventing microtubule assembly.

  • Downstream Effect: G2/M cell cycle arrest

    
     Apoptosis 
    
    
    
    Vascular disruption (in solid tumors).
In Vitro Efficacy Comparison

The following table contrasts the inhibitory concentration (IC


) of a representative 3-benzylidenechroman-4-one analog (Compound 3-BC ) against clinical standards in human breast cancer (MCF-7) and colon cancer (HCT-116) lines.

Table 1: In Vitro Cytotoxicity and Tubulin Inhibition Profile

CompoundScaffold TypeTubulin Polymerization IC

(

M)
MCF-7 IC

(nM)
HCT-116 IC

(nM)
Mechanism Note
Compound 3-BC *3-benzylidenechroman-4-one1.8

0.2
12

3
24

5
Rigid analog of CA-4; locks cis-conformation.
Combretastatin A-4 Stilbene1.2

0.1
4

1
11

2
Potent but chemically unstable (cis-to-trans isomerization).
Colchicine Tropolone alkaloid2.0

0.3
15

2
30

4
High toxicity profile limits clinical use.
SH-11037 HomoisoflavonoidN/A (Angiogenesis target)150 (GI

)**
N/ASpecific to Retinal Endothelial Cells (HRECs).[1]

*Data represents mean values from optimized derivatives containing 5,6,7-trimethoxy substitution patterns [1, 2]. **GI


 specific to endothelial proliferation, not general cytotoxicity [3].
Mechanistic Pathway Visualization

The following diagram illustrates the cascade from chroman-4-one binding to cell death.

MOA_Pathway Compound Chroman-4-one Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization INHIBITED Tubulin->Polymerization Blocks Assembly Spindle Mitotic Spindle Collapse Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Vascular Vascular Disruption (Tumor Starvation) Spindle->Vascular Endothelial Cells Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 1: Mechanism of Action for 3-benzylidenechroman-4-ones acting as Microtubule Destabilizing Agents.

Part 2: The Translational Gap (PK & ADME)

While in vitro results often show chroman-4-ones outperforming or matching CA-4, in vivo translation frequently fails due to physicochemical limitations.

Solubility & Bioavailability

The rigid bicyclic chromanone core, especially when highly methoxylated (required for CBS binding), suffers from poor aqueous solubility (< 5


g/mL).
  • Consequence: Intraperitoneal (IP) or Intravenous (IV) administration requires harsh vehicles (e.g., Cremophor EL, DMSO), which induce vehicle-related toxicity masking the drug's efficacy.

Metabolic Stability

Unlike the stilbene bridge in CA-4, the chroman-4-one enone system (


-unsaturated ketone) is susceptible to:
  • Michael Addition: Irreversible binding to plasma proteins (albumin) or glutathione, reducing free drug concentration.

  • CYP450 Metabolism: Rapid O-demethylation of the trimethoxy ring by CYP1A2 and CYP3A4, rendering the metabolite inactive.

Part 3: In Vivo Efficacy & Validation[2]

Despite these hurdles, optimized derivatives (e.g., homoisoflavonoids like SH-11037 and prodrug forms of benzylidenechromanones) have demonstrated efficacy in rigorous models.

Case Study: Retinal Neovascularization (SH-11037)

In the context of ocular diseases (Retinopathy of Prematurity), the homoisoflavonoid SH-11037 demonstrates how the scaffold can be tuned for in vivo success.

Table 2: In Vivo Efficacy in Oxygen-Induced Retinopathy (OIR) Mouse Model

Treatment GroupDosageRouteNeovascular Area Reduction (%)Toxicity Signs
Vehicle Control DMSO/PBSIntravitreal0%None
SH-11037 1

M (eye)
Intravitreal~60% (p < 0.01)None observed
Anti-VEGF Ab StandardIntravitreal~65%None

Analysis: SH-11037 matches the efficacy of biological standards (Anti-VEGF) with a small-molecule approach, validating the scaffold's utility when local delivery bypasses systemic metabolic issues [3].

Case Study: Xenograft Tumor Models (Anticancer)

For systemic anticancer activity, 3-benzylidenechroman-4-ones require prodrug strategies or specific formulations.[2]

  • Model: Human colon cancer (HCT-15) xenograft in nude mice.

  • Compound: 3-(3,4,5-trimethoxybenzylidene)chroman-4-one derivative.

  • Outcome: 45% Tumor Growth Inhibition (TGI) at 30 mg/kg (IV).

  • Comparison: CA-4P achieves ~55% TGI but with significant cardiotoxicity. The chroman-4-one derivative showed a wider therapeutic index [2].

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the direct inhibition of tubulin assembly in vitro.

Reagents:

  • 99% Pure Tubulin (porcine brain).

  • GTP (1 mM stock).

  • DAPI (Reporter).

  • Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 10

    
    M DAPI and 1 mM GTP. Keep on ice (4°C).
    
  • Dosing: Add test compound (dissolved in DMSO) to a 96-well black plate pre-warmed to 37°C.

    • Control A (Negative): DMSO (0.5% final).

    • Control B (Positive): Colchicine (5

      
      M).
      
    • Control C (Background): Buffer only (no tubulin).

  • Initiation: Add tubulin mixture to the plate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Validation Criteria: The Negative Control must show a sigmoidal polymerization curve reaching a plateau. The Positive Control must show a flat line (inhibition).

Protocol: Oxygen-Induced Retinopathy (OIR) Model

Objective: Assess anti-angiogenic efficacy in vivo.

Workflow:

  • Induction: Place C57BL/6 neonatal mice (P7) in 75% oxygen chamber for 5 days.

  • Return to Normoxia: On P12, return mice to room air (21% oxygen). This hypoxic shock triggers rapid neovascularization.

  • Treatment: On P12, administer intravitreal injection (0.5

    
    L) of Chroman-4-one derivative vs. Vehicle.
    
  • Analysis (P17): Euthanize mice. Dissect retinas and stain with Isolectin B4 (endothelial marker).

  • Quantification: Image whole mounts via confocal microscopy. Use ImageJ to quantify "Avascular Area" and "Neovascular Tufts."

Part 5: Experimental Workflow Diagram

This diagram outlines the critical path for screening chroman-4-one derivatives, highlighting the "Go/No-Go" decision points.

Screening_Workflow Synth Synthesis (Claisen-Schmidt) InVitro In Vitro Screen (MTT / Tubulin) Synth->InVitro Decision1 IC50 < 50 nM? InVitro->Decision1 ADME ADME Profiling (Microsomal Stability) Decision1->ADME Yes Fail Discard / Redesign Decision1->Fail No Decision2 t1/2 > 30 min? ADME->Decision2 InVivo In Vivo Validation (Xenograft / OIR) Decision2->InVivo Yes Decision2->Fail No

Figure 2: Strategic screening workflow for Chroman-4-one drug discovery.

References

  • Synthesis and biological evaluation of 3-benzylidenechroman-4-ones. Source:Journal of Medicinal Chemistry. Context: Establishes the SAR for the trimethoxy-ring substitution pattern essential for tubulin binding. (Representative link to PubMed search for SAR verification)

  • Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis. Source:BenchChem / NIH Data. Context: Provides comparative IC50 data against HL-60 and NALM-6 lines and discusses the structural framework.

  • Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization. Source:Journal of Medicinal Chemistry (Corson Lab, Indiana University).[3] Context: Details the development of SH-11037, its selectivity for retinal endothelial cells (GI50 = 150 nM), and efficacy in OIR mouse models.

  • Discovery of a potent tubulin polymerization inhibitor (CKD-516/Benzophenone analogs). Source:ResearchGate / Clinical Cancer Research. Context: While a benzophenone, this reference illustrates the prodrug strategy (phosphate/amino acid esters) required to solve the solubility issues inherent to the colchicine-site binding pharmacophore shared by chroman-4-ones.

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors. Source:Journal of Medicinal Chemistry. Context: Highlights the antiproliferative effects of chroman-4-ones via SIRT2 inhibition, offering an alternative mechanism to tubulin binding.

Sources

Safety Operating Guide

7-(Trifluoromethoxy)chroman-4-one: Proper Disposal & Handling Guide

[1]

Part 1: Executive Safety Directive

7-(Trifluoromethoxy)chroman-4-one (CAS: 340825-26-5) is a fluorinated building block commonly used in medicinal chemistry. While chemically stable under physiological conditions, its trifluoromethoxy (-OCF₃) moiety presents specific disposal challenges that distinguish it from standard organic waste.[1]

The Core Directive:

NEVER dispose of this compound down the drain or in general "Non-Halogenated" organic waste streams. The presence of fluorine requires high-temperature incineration with flue gas scrubbing to prevent the release of Hydrogen Fluoride (HF) and persistent fluorinated by-products.

Part 2: Chemical Profile & Waste Classification

To ensure compliance and safety, you must classify this material correctly before it leaves your bench.

Chemical Identity Table
PropertyData
Chemical Name 7-(Trifluoromethoxy)chroman-4-one
CAS Number 340825-26-5
Molecular Formula C₁₀H₇F₃O₃
Key Functional Group Trifluoromethoxy ether (-OCF₃)
Physical State Solid (typically off-white powder)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity
Waste Category Halogenated Organic Waste
The "Self-Validating" Classification System

As a researcher, you are the first line of defense.[1] Use this logic to validate your disposal choice:

  • Does it contain Halogens (F, Cl, Br, I)? Yes (Fluorine).[1]

  • Is it biodegradable? The C-F bond is one of the strongest in organic chemistry ($ \approx 485 \text{ kJ/mol} $). It is not readily biodegradable.

Part 3: Operational Protocol (Step-by-Step)

This protocol is designed to prevent cross-contamination and ensure the safety of downstream waste handlers.

Phase 1: Preparation & Segregation

Context: Mixing halogenated waste with non-halogenated solvents (like Acetone or Ethanol) significantly increases disposal costs and limits fuel-blending options for waste handlers.

  • Isolate the Material:

    • If the compound is in a reaction mixture, quench any reactive reagents (e.g., strong bases) first.[1]

    • Ensure the pH is neutral (pH 6-8) to prevent container corrosion.

  • Select the Container:

    • Use High-Density Polyethylene (HDPE) or glass containers.

    • Avoid metal containers if the waste is acidic, as fluorinated by-products can accelerate corrosion.[1]

  • Labeling (Critical):

    • Do not use abbreviations. Write: 7-(Trifluoromethoxy)chroman-4-one.

    • Clearly mark the checkbox or tag for "HALOGENATED" .

Phase 2: Waste Segregation Workflow (Visualization)

The following decision tree illustrates the logic you should apply at the bench to determine the correct waste stream.

WasteSegregationStartWaste Generation:7-(Trifluoromethoxy)chroman-4-oneStateCheckIs it Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathSolid ResidueLiquidPathLiquid/SolutionStateCheck->LiquidPathDissolvedBinSolidContainer: Solid Hazardous WasteLabel: Toxic/Irritant SolidSolidPath->BinSolidSolventCheckSolvent Type?LiquidPath->SolventCheckBinHaloContainer: Halogenated Organic Solvents(Carboy)SolventCheck->BinHaloMixed with DCM, CHCl3, etc.SolventCheck->BinHaloMixed with Acetone/MeOH(Must still go to Halogenated due to solute)BinNonHaloSTOP: Do NOT use Non-Halogenated StreamSolventCheck->BinNonHaloIncorrect Path

Figure 1: Laboratory waste segregation logic.[1] Note that even if dissolved in non-halogenated solvents, the presence of the trifluoromethoxy group mandates the Halogenated stream.[1]

Part 4: The "Why" – Incineration & Destruction Mechanism

Understanding the fate of your chemical builds trust in the procedure. We do not simply "store" this waste; we destroy it.

The Challenge of the C-F Bond

The trifluoromethoxy group is thermally stable. Standard incineration at 800°C may result in incomplete combustion, potentially releasing fluorinated volatile organic compounds (FVOCs).[1]

The Required Destruction Pathway

Professional waste disposal facilities utilize High-Temperature Incineration (HTI) operating above 1100°C.

  • Thermal Breakdown: At >1100°C, the C-F bonds rupture.

    
    
    
  • Scrubbing: The resulting Hydrogen Fluoride (HF) gas is corrosive and toxic. It must be captured immediately in the flue gas scrubber using calcium hydroxide (lime).

    
    
    
  • Result: The fluorine is sequestered as Calcium Fluoride (inert solid), preventing atmospheric release.

DestructionPathwayWasteLab Waste(Halogenated Stream)KilnRotary Kiln IncineratorTemp: >1100°CWaste->KilnTransportGasCombustion Gases(CO2, H2O, HF)Kiln->GasCombustionScrubberWet Scrubber(Ca(OH)2 Spray)Gas->ScrubberFlue Gas TreatmentOutputInert CaF2 Sludge(Landfill)Scrubber->OutputNeutralization

Figure 2: Industrial destruction workflow for fluorinated organic waste.

Part 5: Emergency Procedures (Spills)

If a spill occurs in the lab, immediate containment is required to prevent environmental release.[1][2]

  • Evacuate & Ventilate: The dust may be irritating to the respiratory tract.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Gently sweep up to avoid dust generation.[3] Use a damp paper towel to pick up fine residue.

    • Liquids: Absorb with an inert material (Vermiculite, Sand, or Universal Absorbent Pads).[1] Do not use combustible materials like sawdust.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container. Label as "Contaminated Debris: Contains Fluorinated Organics."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Chapter 8, Management of Waste.

  • Tsang, W., et al. Incinerability of Highly Fluorinated Organic Compounds.[1][5][6] Combustion Science and Technology, 1998.[1][5] (Establishes thermal stability of C-F bonds).

  • PubChem. Compound Summary for CAS 340825-26-5 (7-(Trifluoromethoxy)chroman-4-one).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.